Diethyl dibutylmalonate
Description
Significance of Diethyl Dibutylmalonate as a Core Synthetic Intermediate
The importance of this compound in chemical synthesis lies in its function as a key intermediate. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In organic synthesis, intermediates like this compound are crucial for constructing complex molecular architectures. It is particularly valuable in the pharmaceutical industry for the synthesis of various compounds and is also used in the production of polymers and resins. guidechem.com Its utility stems from its reactivity, which allows for the creation of diverse chemical products through various reaction pathways. For instance, it is a precursor in the synthesis of barbiturates, a class of drugs historically used for their sedative and anticonvulsant properties. chemistrylearner.comlibretexts.org
Derivation Context within Malonic Acid Ester Chemistry
This compound is a product of the malonic ester synthesis, a classic method in organic chemistry for preparing carboxylic acids. wikipedia.org This synthesis starts with diethyl malonate, the diethyl ester of malonic acid. ucalgary.ca The carbon atom alpha to the two carbonyl groups in diethyl malonate is particularly acidic and can be easily deprotonated by a base, such as sodium ethoxide, to form a stable carbanion. wikipedia.orgucalgary.ca This carbanion then acts as a nucleophile and can be alkylated by an alkyl halide. wikipedia.org
The formation of this compound is an example of a dialkylation reaction within the malonic ester synthesis. wikipedia.org This means that the alpha-carbon is alkylated twice, in this case with two butyl groups. chemicalnote.com The process involves a sequential reaction where diethyl malonate is first treated with a base and an n-butyl halide (like n-bromobutane) to form diethyl butylmalonate. lookchem.comgoogle.com A second deprotonation and alkylation with another n-butyl halide yields this compound. chemicalnote.com
Scope of Academic Research in this compound Chemistry
Academic research involving this compound is diverse, spanning several areas of chemistry and materials science. In synthetic organic chemistry, it continues to be explored as a building block for creating complex target molecules. A significant area of research has been its use in the synthesis of barbiturates and their analogs. libretexts.org The general synthesis involves the condensation of a disubstituted malonic ester, such as this compound, with urea (B33335). libretexts.orgorgsyn.orgcutm.ac.in
Beyond pharmaceuticals, research has extended into material science, where this compound is used to modify the properties of polymers. For example, its incorporation into polyurethane formulations has been studied to enhance the mechanical properties of the resulting polymers. Furthermore, derivatives of this compound are investigated for various applications. For instance, it can be used to prepare Guerbet acids, which are branched-chain fatty acids with applications in industrial lubricants, cosmetics, and surfactants. chemicalbook.comchemicalbook.com Researchers also utilize this compound and its analogs to study enzyme mechanisms and metabolic pathways.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 596-75-8 | guidechem.comchemical-suppliers.eu |
| Molecular Formula | C₁₅H₂₈O₄ | chemical-suppliers.euscbt.com |
| Molecular Weight | 272.38 g/mol | chemical-suppliers.euscbt.com |
| Appearance | Colorless to pale yellow liquid | guidechem.comchemical-suppliers.eu |
| Boiling Point | 291.0 ± 8.0 °C at 760 mmHg | chemsrc.com |
| Density | 0.945 g/mL at 25 °C | chemicalbook.com |
| Refractive Index (n20/D) | 1.433 | chemicalbook.com |
| Solubility in Water | Immiscible | guidechem.com |
| Stability | Stable. Incompatible with bases, strong oxidizing agents. Combustible. | guidechem.comchemicalbook.comchemsrc.com |
Table 2: Key Synthetic Reactions Involving this compound
| Reaction Type | Description | Key Reagents | Product Type | Reference(s) |
|---|---|---|---|---|
| Synthesis (Dialkylation) | Alkylation of diethyl malonate with a butyl halide in the presence of a base. | Diethyl malonate, n-butyl halide (e.g., n-bromobutane), base (e.g., sodium ethoxide, sodium hydride) | This compound | researchgate.net |
| Hydrolysis | Conversion of the ester groups to carboxylic acids. | Acid (e.g., HCl) or base (e.g., NaOH) | Dibutylmalonic acid |
| Condensation with Urea | Formation of a heterocyclic ring system. | Urea, sodium ethoxide | 5,5-dibutylbarbituric acid | libretexts.orgorgsyn.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,2-dibutylpropanedioate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C15H28O4/c1-5-9-11-15(12-10-6-2,13(16)18-7-3)14(17)19-8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKKUUPZLWUOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060496 | |
| Record name | Propanedioic acid, dibutyl-, diethyl ester | |
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Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596-75-8 | |
| Record name | Propanedioic acid, 2,2-dibutyl-, 1,3-diethyl ester | |
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| Record name | Diethyl dibutylmalonate | |
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| Record name | Diethyl dibutylmalonate | |
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| Record name | Propanedioic acid, 2,2-dibutyl-, 1,3-diethyl ester | |
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| Record name | Propanedioic acid, dibutyl-, diethyl ester | |
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| Record name | Diethyl dibutylmalonate | |
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| Record name | DIETHYL DIBUTYLMALONATE | |
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Advanced Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Routes to Diethyl Dibutylmalonate
The two principal pathways for synthesizing this compound are the dialkylation of diethyl malonate and the direct esterification of dibutylmalonic acid. The choice of method often depends on the availability of starting materials and desired scale of production.
Alkylation of Diethyl Malonate with Alkyl Halides
A widely employed method for preparing this compound is the sequential alkylation of diethyl malonate. libretexts.orgpressbooks.pub This process involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which then reacts with a butyl halide. This sequence is repeated to introduce the second butyl group.
The core of this synthetic strategy is the nucleophilic substitution (SN2) reaction between the diethyl malonate enolate and a butyl halide. libretexts.orgpressbooks.pub The enolate ion, a potent nucleophile, attacks the electrophilic carbon of the butyl halide, displacing the halide leaving group. libretexts.org Butyl bromide is a commonly used alkylating agent in this context. researchgate.net The reaction is typically performed sequentially, where the first alkylation yields diethyl butylmalonate, which is then subjected to a second deprotonation and alkylation step to afford the desired this compound. pressbooks.pub
The formation of the crucial enolate intermediate is achieved by treating diethyl malonate with a strong base. libretexts.org Alkali metal alkoxides, such as sodium ethoxide or potassium t-butoxide, are frequently used for this deprotonation. libretexts.orgalmerja.com Diethyl malonate possesses acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating its conversion into the enolate by an alkoxide base. libretexts.orgpressbooks.pub The choice of the alkoxide is critical; to prevent transesterification side reactions, the alkoxide used should match the ester's alcohol component (e.g., sodium ethoxide for diethyl malonate). almerja.comorganicchemistrytutor.com The reaction of an alkali metal with an alcohol is a common method for generating the corresponding alkoxide. chemistryscore.com
A typical procedure involves the reaction of diethyl malonate with sodium ethoxide in ethanol (B145695) to form the sodium salt of diethyl malonate. This is followed by the addition of n-butyl bromide and heating to effect the alkylation. To achieve the dibutyl derivative, this process is repeated. pressbooks.pubguidechem.com
To enhance reaction rates and yields, specific catalyst systems can be employed. Potassium t-butoxide is a stronger, more sterically hindered base than sodium ethoxide, which can be advantageous in certain contexts. ic.ac.uk The use of phase-transfer catalysts or additives like crown ethers can significantly improve the efficacy of the alkylation. lookchem.com Crown ethers, such as 18-crown-6, can complex with the alkali metal cation (e.g., K⁺), creating a more "naked" and highly reactive enolate anion. ic.ac.ukgatech.edu This increased reactivity can lead to higher yields and potentially milder reaction conditions. For instance, a reported synthesis of this compound utilized potassium t-butoxide in conjunction with 18-crown-6, resulting in a 66% yield. The crown ether enhances the solubility and reactivity of the potassium salt, even in highly solvating media. gatech.edu
Esterification of Dibutylmalonic Acid
An alternative route to this compound is the direct esterification of dibutylmalonic acid. epo.org This method involves reacting dibutylmalonic acid with ethanol in the presence of an acid catalyst. This pathway is a classic example of Fischer-Speier esterification. While conceptually straightforward, this method's viability depends on the accessibility of the starting dibutylmalonic acid.
Reaction Conditions and Optimization Strategies
Optimizing the synthesis of this compound involves careful control of several parameters to maximize yield and purity.
Key Optimization Parameters:
Anhydrous Conditions: The presence of water can interfere with the reaction, particularly during the deprotonation step, as it can protonate the enolate or react with the base. Therefore, using anhydrous reagents and solvents is crucial for achieving high yields. sciencemadness.org
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often used as they can improve solubility and reaction kinetics. researchgate.netnih.gov Non-aqueous solvents such as toluene (B28343) or cyclohexane (B81311) can also be employed, allowing for the azeotropic removal of alcohol byproducts, which can drive the reaction equilibrium forward.
Temperature Control: Maintaining the appropriate reaction temperature is vital. The initial deprotonation is often carried out at a controlled, lower temperature, sometimes below 30°C, to minimize side reactions. sciencemadness.org Subsequent alkylation steps may require heating or refluxing to proceed at a reasonable rate. guidechem.comnih.gov
Base and Alkylating Agent Stoichiometry: The molar ratios of the reactants are critical. For the dialkylation of diethyl malonate, at least two equivalents of the base and the alkylating agent are required. A common strategy involves a sequential addition of the base and alkylating agent. guidechem.com
Purification: After the reaction, this compound is typically purified by distillation under reduced pressure.
Table of Synthetic Parameters:
| Parameter | Condition/Reagent | Purpose/Effect |
| Base | Sodium Ethoxide (NaOEt) | Deprotonates diethyl malonate; matches ester to prevent transesterification. almerja.comorganicchemistrytutor.com |
| Sodium Hydride (NaH) | Strong, non-nucleophilic base for deprotonation. researchgate.netnih.gov | |
| Potassium t-Butoxide (t-BuOK) | Strong, sterically hindered base. ic.ac.uk | |
| Alkylating Agent | n-Butyl Bromide | Provides the butyl groups for alkylation. researchgate.net |
| Solvent | Ethanol (EtOH) | Often used with sodium ethoxide. |
| Tetrahydrofuran (THF) | Anhydrous polar aprotic solvent. nih.gov | |
| Dimethylformamide (DMF) | Polar aprotic solvent. researchgate.net | |
| Catalyst/Additive | 18-Crown-6 | Complexes with K⁺ to create a more reactive "naked" anion. gatech.edu |
| Temperature | 76-84°C | Typical temperature range for the alkylation step. |
| 80°C (Reflux) | Used for driving the reaction to completion. nih.gov |
A specific laboratory-scale synthesis involved the reaction of diethyl malonate with sodium hydride in anhydrous THF, followed by the addition of 1-bromobutane (B133212) and refluxing overnight, yielding the product as a yellowish oil after workup and purification (66% yield). nih.govacs.org Another procedure describes the sequential addition of sodium methoxide (B1231860) and n-butyl bromide to diethyl malonate in anhydrous ethanol, with heating and refluxing after each addition. guidechem.com
Temperature and Reaction Time Parameters in Multi-Step Synthesis
The synthesis of this compound is typically achieved through the dialkylation of diethyl malonate. This process involves the sequential addition of two butyl groups to the alpha-carbon of the malonic ester. Temperature and reaction time are pivotal in managing the reaction's progression and minimizing side products.
The initial step involves the formation of a sodium ethoxide base by reacting metallic sodium with ethanol, a reaction conducted at 70–73°C for 12–15 hours. Following the creation of the base, the reaction vessel is cooled, and diethyl malonate is added to form the corresponding sodium salt. The subsequent alkylation with n-butyl bromide is performed at a reflux temperature of 76–84°C for a period ranging from 30 to 60 minutes. google.com Precise control of these parameters is crucial; for instance, adding diethyl malonate to the sodium ethoxide solution should be done slowly at temperatures below 50-60°C to manage the exothermic reaction. google.comsciencemadness.org The duration of the alkylation step directly impacts the yield and purity of the final product.
Table 1: Alkylation Reaction Parameters
| Parameter | Value/Range | Purpose | Citation |
|---|---|---|---|
| Sodium Ethoxide Formation Temp. | 70–73°C | To facilitate the reaction between sodium and ethanol. | |
| Sodium Ethoxide Formation Time | 12–15 hours | To ensure complete reaction of sodium. | |
| Diethyl Malonate Addition Temp. | < 60°C | To control the exothermic formation of the sodium salt. | google.comsciencemadness.org |
| Alkylation Temperature | 76–84°C (Reflux) | To drive the reaction towards the dialkylated product. | google.com |
Solvent Effects on Alkylation Efficiency
The choice of solvent is critical for the efficiency of the alkylation process. The solvent must facilitate the dissolution of the reactants, including the ionic sodium salt of diethyl malonate, without interfering with the reaction.
Ethanol is a conventional solvent choice, particularly when sodium ethoxide is the base, as it is the conjugate acid of the base and minimizes the risk of transesterification. wikipedia.org However, other solvents can be employed. Aprotic polar solvents like dimethylformamide (DMF) can be used, often in conjunction with bases like potassium carbonate, and may require higher temperatures (110-120°C). google.com Solvent-free conditions have also been explored, utilizing a phase-transfer catalyst, which can lead to high yields in shorter reaction times. osti.gov The use of different solvents can affect reaction rates and the profile of byproducts. For example, n-butanol has been used due to its higher boiling point, which may facilitate the reaction, but it also introduces the possibility of transesterification. sciencemadness.org
Table 2: Solvent Effects on Diethyl Malonate Alkylation
| Solvent | Base | Conditions | Outcome/Considerations | Citation |
|---|---|---|---|---|
| Ethanol | Sodium Ethoxide | Reflux (76–84°C) | Standard method, avoids transesterification. | wikipedia.org |
| Dimethylformamide (DMF) | Potassium Carbonate | 110-120°C | Alternative for different base systems. | google.com |
| N-Butanol | Sodium Butoxide | Boiling | Higher reaction temperature, potential for transesterification. | sciencemadness.org |
Control of Reaction Atmosphere (e.g., Inert Nitrogen)
The synthesis of this compound necessitates the exclusion of atmospheric moisture and oxygen. This is achieved by maintaining an inert atmosphere, typically using nitrogen gas, throughout the reaction. google.com The enolate of diethyl malonate is a strong base and is sensitive to water, which can protonate it, reverting it to the starting material and reducing the yield. sciencemadness.org The inert atmosphere is established during the initial formation of sodium ethoxide from sodium metal and ethanol and is maintained during the subsequent addition of diethyl malonate and the alkylating agent. google.com This practice is a standard and critical procedure in syntheses involving reactive anionic intermediates to prevent side reactions and ensure the integrity of the desired product.
Post-Synthetic Purification Techniques for Research Applications
Obtaining high-purity this compound for research purposes requires a multi-step purification process to remove unreacted reagents, solvents, and byproducts.
Filtration and Distillation Methodologies for Enhanced Purity
Following the alkylation reaction, the mixture contains the desired product along with precipitated inorganic salts, such as sodium bromide. The first purification step is the filtration of this solid material. google.com After filtration, the crude liquid product is purified by distillation. google.com Due to the high boiling point of this compound, vacuum distillation is the preferred method. This allows the compound to be distilled at a lower temperature (e.g., 150°C at 12 mmHg), thus preventing thermal decomposition that might occur at its atmospheric boiling point. The process effectively separates the product from lower-boiling solvents and unreacted starting materials, as well as higher-boiling byproducts.
Extraction and Wash Procedures for Impurity Removal
After the initial distillation of the solvent, the crude product is subjected to a series of extraction and washing steps. google.com The residue is typically taken up in water to dissolve any remaining inorganic salts. google.comgoogle.com This aqueous solution is then extracted with an organic solvent, such as ethyl acetate (B1210297) or diethyl ether, to transfer the this compound into the organic phase. sciencemadness.orggoogle.comresearchgate.net The organic layer is subsequently washed with water and sometimes a brine solution (saturated aqueous sodium chloride) to remove water-soluble impurities and to aid in the separation of the aqueous and organic layers. researchgate.netbeilstein-journals.org In some procedures, the mixture is neutralized with a dilute acid before extraction. google.com These steps are crucial for removing impurities prior to final purification.
Chromatographic Separation Techniques (e.g., Column Chromatography)
For applications demanding the highest purity, column chromatography is an effective final purification step. researchgate.netbeilstein-journals.org This technique separates compounds based on their differential adsorption to a stationary phase, commonly silica (B1680970) gel. researchgate.netbeilstein-journals.org The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate or chloroform (B151607) and hexane, is passed through the column. researchgate.netbeilstein-journals.org this compound, being a relatively nonpolar compound, will travel down the column at a rate dependent on the polarity of the eluent. By collecting fractions as they exit the column and analyzing them (e.g., by Thin-Layer Chromatography), the pure compound can be isolated from any remaining impurities. beilstein-journals.org
Comparison of this compound Synthetic Protocols with Analogous Malonates
The synthesis of this compound and analogous dialkylated malonic esters predominantly relies on the sequential alkylation of diethyl malonate. This classical approach, known as the malonic ester synthesis, involves the deprotonation of the acidic α-carbon of diethyl malonate to form a resonance-stabilized enolate, which then acts as a nucleophile in a substitution reaction with an alkyl halide. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org The process can be repeated to introduce a second alkyl group, leading to dialkylated products like this compound. wikipedia.orglibretexts.orglibretexts.org
Several protocols have been developed, varying in the choice of base, solvent, and catalyst to optimize yield, purity, and reaction conditions. A comparison of these methods for this compound and similar malonates, such as diethyl diallylmalonate and diethyl dibenzylmalonate, reveals distinct advantages and mechanistic nuances for each approach.
Classical Sodium Ethoxide Method: The traditional synthesis uses sodium ethoxide (NaOEt) in ethanol. lookchem.comorgsyn.orggoogle.com This method involves the in situ generation of the diethyl malonate enolate, followed by the sequential addition of an alkyl halide, such as n-butyl bromide. google.com While effective, this protocol can be slow and may require careful control of conditions to prevent side reactions like transesterification if the alcohol solvent does not match the ester's alkyl groups. wikipedia.org For this compound, a catalyst-free approach using NaOEt in ethanol has been reported with high yield (76.4%) and purity (>99.5%), highlighting its cost-effectiveness and scalability.
Alternative Bases and Solvents: To improve reaction rates and yields, alternative base-solvent systems have been explored. Stronger bases like sodium hydride (NaH) in aprotic polar solvents such as dimethylformamide (DMF) are common. fiveable.me One study reports the synthesis of this compound using NaH in DMF with n-bromobutane.
A particularly effective method involves the use of cesium carbonate (Cs₂CO₃) in DMF. researchgate.netresearchgate.netgrowingscience.com Research has shown that this system can lead to the exclusive formation of dialkylated products in excellent yields, avoiding the mixture of mono- and dialkylated compounds that often complicates purification. researchgate.netresearchgate.netgrowingscience.com For diethyl malonate, dialkylation with allyl bromide or benzyl (B1604629) bromide using Cs₂CO₃ proceeds smoothly, though heating to 70°C is required for complete conversion. researchgate.net This high chemoselectivity is attributed to the "cesium effect," which promotes C-alkylation.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis offers a practical alternative, especially for large-scale synthesis, by facilitating the reaction between a water-insoluble organic substrate and a water-soluble (or solid) inorganic base. acs.orgsci-hub.setandfonline.com In this setup, a solid base like potassium carbonate (K₂CO₃) can be used with a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) or a crown ether (e.g., 18-crown-6), in a non-polar solvent like toluene or under solvent-free conditions. acs.orgtandfonline.comphasetransfercatalysis.comscribd.com This method avoids the need for strong, moisture-sensitive bases like sodium ethoxide or sodium hydride and can minimize side reactions like ester hydrolysis. acs.orgsci-hub.se Microwave irradiation has been combined with PTC to dramatically reduce reaction times, achieving dialkylation of diethyl malonate in minutes. tandfonline.commdpi.com
The following table provides a comparative overview of different synthetic protocols for this compound and analogous compounds.
Comparative Data of Synthetic Protocols for Dialkyl Malonates
| Product | Alkylating Agent | Base | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| This compound | n-Butyl bromide | NaOEt | Ethanol | 76-84 | 0.5-1 h | ~76.4 | google.com |
| This compound | n-Bromobutane | NaH | DMF | - | - | - | |
| This compound | n-Butyl bromide | K₂CO₃ | Toluene / PTC | 120 | 2 h | 83 | mdpi.com |
| Diethyl diallylmalonate | Allyl bromide | Cs₂CO₃ | DMF | RT | 45 min | 98 | researchgate.netresearchgate.net |
| Diethyl dibenzylmalonate | Benzyl bromide | Cs₂CO₃ | DMF | RT | 1 h | 96 | researchgate.netresearchgate.net |
| Diethyl diallylmalonate | Allyl chloride | K₂CO₃ | TBAB / Toluene | Reflux | 2 h | 86 | tandfonline.com |
| Diethyl ethyl(1-methylbutyl)malonate | Diethyl sulfate | NaH | DMF | 90-100 | 16 min | 84.6 | google.com |
| Diethyl n-butylmalonate | n-Butyl bromide | NaOEt | Ethanol | 50 -> Reflux | ~2 h | 80-90 | orgsyn.org |
Mechanistic Considerations: The choice of base and solvent significantly influences the reaction pathway and outcome. Strong bases like NaOEt and NaH ensure complete deprotonation of the malonic ester, driving the alkylation forward. fiveable.me However, the use of alkoxides requires anhydrous conditions to prevent hydrolysis of the ester. scribd.com The Cs₂CO₃/DMF system's success in promoting exclusive dialkylation suggests that the cesium cation plays a crucial role in templating the reaction, possibly by coordinating with both the enolate and the alkyl halide, thereby facilitating the second alkylation step over mono-alkylation. researchgate.netresearchgate.net
Phase-transfer catalysis operates by transporting the base (e.g., carbonate anion) into the organic phase where it can deprotonate the diethyl malonate. acs.orgscribd.com The resulting enolate, paired with the bulky quaternary ammonium (B1175870) or crown-ether-complexed cation, is highly nucleophilic and reacts efficiently with the alkyl halide. acs.orgphasetransfercatalysis.com This method's ability to use milder, solid bases like K₂CO₃ makes it experimentally convenient and environmentally benign. acs.orgsci-hub.se
Fundamental Chemical Reactivity and Transformational Pathways
Nucleophilic Reactivity of the Malonate Carbanion
The carbon atom situated between the two carbonyl groups of a malonate ester is known as the α-carbon. The hydrogen atoms attached to this carbon are significantly more acidic than typical alkane hydrogens. wikipedia.org This increased acidity is due to the ability of the two adjacent carbonyl groups to stabilize the resulting carbanion through resonance. wikipedia.org
In the case of diethyl dibutylmalonate, the α-carbon is already fully substituted with two butyl groups, meaning it has no acidic protons to be removed to form a carbanion. Therefore, unlike diethyl malonate, this compound itself cannot directly form a malonate carbanion and exhibit nucleophilic reactivity at the α-position. The nucleophilic character is a feature of the precursor, diethyl malonate, which is deprotonated to form a nucleophilic enolate that can then be alkylated. pearson.com
Alkylation Reactions at the α-Position
Alkylation of diethyl malonate is a cornerstone of the malonic ester synthesis, a powerful method for preparing carboxylic acids. wikipedia.org This process involves the formation of a carbanion from diethyl malonate, which then acts as a nucleophile to attack an alkyl halide. wikipedia.orgpearson.com
The synthesis of this compound itself is a prime example of C-C bond formation through alkylation. The process typically begins with the deprotonation of diethyl malonate using a strong base, such as sodium ethoxide, to generate the corresponding enolate. This enolate is a potent nucleophile that readily attacks an electrophilic carbon source, like an alkyl halide (e.g., n-butyl bromide), in a nucleophilic substitution reaction (SN2). reddit.com The reaction is often carried out in a suitable solvent like ethanol (B145695). To achieve dialkylation and produce this compound, the process is repeated with a second equivalent of the base and alkyl halide. guidechem.com
The general mechanism can be summarized as follows:
Deprotonation: A strong base removes an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate. pearson.com
Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide ion and forming a new carbon-carbon bond. pearson.com
Second Alkylation: A second deprotonation and subsequent alkylation step with another molecule of the alkyl halide results in the formation of this compound.
It is also possible to perform a one-pot dialkylation by using at least two molar equivalents of the alkylating agent and the base. sciencemadness.org
Achieving selective mono- or dialkylation is a critical aspect of malonic ester synthesis. To synthesize this compound, the goal is exhaustive dialkylation. This is typically achieved by using a sufficient amount of a strong base and the alkylating agent. guidechem.com The choice of base is important; for instance, using sodium ethoxide when the ester is a diethyl ester prevents transesterification reactions that could lead to mixed esters. youtube.com
To prepare unsymmetrically dialkylated malonic esters, a stepwise approach is necessary. sciencemadness.org First, the monoalkylated product is isolated after the first alkylation. Then, a different alkylating agent is used in a second alkylation step. sciencemadness.org Careful control of reaction conditions, such as temperature and the stoichiometry of reactants, is crucial for maximizing the yield of the desired dialkylated product and minimizing side reactions.
| Alkylation Strategy | Description | Key Reagents | Primary Product |
| Symmetric Dialkylation | A one-pot reaction where two identical alkyl groups are added to diethyl malonate. | Diethyl malonate, 2+ equivalents of base (e.g., sodium ethoxide), 2+ equivalents of alkyl halide (e.g., n-butyl bromide) | This compound |
| Stepwise Dialkylation | A two-step process to introduce two different alkyl groups. | 1. Diethyl malonate, base, first alkyl halide. 2. Monoalkylated intermediate, base, second alkyl halide. | Unsymmetrically substituted diethyl malonate |
Hydrolytic Transformations of Ester Groups
The ester groups in this compound are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.
Under acidic conditions, the hydrolysis of this compound proceeds through a series of equilibrium steps. The reaction is typically carried out by heating the ester with a dilute aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. google.com The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent steps involve proton transfer and elimination of ethanol to form the carboxylic acid.
The hydrolysis of both ester groups leads to the formation of dibutylmalonic acid. The rate of hydrolysis can be influenced by factors such as the concentration of the acid catalyst and the reaction temperature. google.com It has been noted that the hydrolysis of malonic esters can have a prolonged induction period, which can be shortened by the initial addition of some of the product, malonic acid. google.comstackexchange.com
Base-mediated hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. google.com
The mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide ion. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. Acidification of the reaction mixture is required in a separate step to protonate the carboxylate salt and obtain the final dibutylmalonic acid. google.com The reaction rate is dependent on the concentration of the base. nih.gov
| Hydrolysis Condition | Catalyst | Mechanism Highlights | Final Product (after workup) |
| Acid-Catalyzed | Strong acid (e.g., H₂SO₄, HCl) | Protonation of carbonyl oxygen, nucleophilic attack by water. Reversible. | Dibutylmalonic acid |
| Base-Mediated (Saponification) | Strong base (e.g., NaOH, KOH) | Nucleophilic attack by hydroxide ion. Irreversible. | Dibutylmalonic acid |
Decarboxylation Mechanisms
The decarboxylation of this compound is a significant reaction that leads to the formation of simpler carboxylic acid structures. This process can be initiated through thermal means or directed to produce specific substituted carboxylic acids.
Thermal Decarboxylation Pathways
The general sequence for this transformation is:
Ester Hydrolysis: The diethyl ester is hydrolyzed, typically under acidic or basic conditions, to form dibutylmalonic acid. ucalgary.ca
Decarboxylation: The resulting β-dicarboxylic acid is unstable to heat and loses a molecule of carbon dioxide to form the final carboxylic acid product. ucalgary.caopenochem.orgyoutube.com
Decarboxylation leading to Substituted Carboxylic Acids
The malonic ester synthesis, a classic method in organic chemistry, utilizes the decarboxylation of substituted malonic esters to produce a variety of carboxylic acids. ucalgary.caopenochem.org In the context of this compound, which is already a disubstituted malonate, further functionalization is not typical before decarboxylation. However, the principle remains that the decarboxylation of the hydrolyzed product, dibutylmalonic acid, directly yields 2-butylhexanoic acid.
The process is as follows:
Hydrolysis: this compound is hydrolyzed to dibutylmalonic acid.
Decarboxylation: Heating the dibutylmalonic acid results in the loss of CO2, yielding 2-butylhexanoic acid. This transformation is a key step in synthesizing α-substituted carboxylic acids. libretexts.org
Reduction Reactions of the Ester Moiety
The ester functionalities in this compound can be reduced to alcohols, providing a pathway to 1,3-diols. The choice of reducing agent is crucial for achieving the desired transformation.
Regioselective Reduction to Diols (e.g., SmI2-H2O mediated)
Samarium(II) iodide (SmI2), particularly in the presence of water, is a powerful reducing agent capable of reducing unactivated esters to alcohols. chimia.ch This reagent system has been shown to be effective for the reduction of diesters like this compound to the corresponding diol. The SmI2–H2O system is a more potent reductant than SmI2 alone. chimia.ch
The reaction proceeds as follows:
Reduction: Diethyl 2,2-dibutylmalonate is treated with samarium(II) iodide and water to yield 2,2-dibutylpropane-1,3-diol. This method provides a direct route to the diol from the diester under mild conditions. organic-chemistry.org The mechanism is believed to involve a proton-coupled electron transfer. rsc.orgnih.gov
Arylation Reactions
The introduction of an aryl group to the malonate framework is a valuable carbon-carbon bond-forming reaction. This can be achieved through transition metal-catalyzed processes.
Transition Metal-Catalyzed Arylation (e.g., Copper(I))
Copper(I) catalysts have been successfully employed for the arylation of diethyl malonate. organic-chemistry.orgresearchgate.netnih.gov This method provides a mild and efficient route to α-aryl malonates. organic-chemistry.org The reaction typically involves the coupling of an aryl halide with the malonic ester in the presence of a copper(I) salt and a suitable ligand. organic-chemistry.orgresearchgate.net
A general procedure for this transformation is:
Coupling Reaction: An aryl iodide is reacted with diethyl malonate in the presence of a copper(I) iodide catalyst, a base such as cesium carbonate (Cs2CO3), and a ligand like 2-phenylphenol. organic-chemistry.orgnih.gov This yields the corresponding α-aryl malonate in good to excellent yields. organic-chemistry.orgresearchgate.net The use of ligands such as 1,3-benzoxazole with aryl bromides has also been reported to be effective. uq.edu.au Mechanistic studies suggest the in-situ formation of a Cu(I) enolate as a key intermediate in the catalytic cycle. nih.gov
Cyclization Reactions with Multifunctional Substrates
The reactivity of the diethyl malonate moiety allows it to serve as a building block in the synthesis of cyclic and heterocyclic compounds when reacted with multifunctional substrates. askfilo.comontosight.ai While research often highlights the reactions of the parent diethyl malonate, the principles extend to its substituted derivatives, though the specific reaction pathways can be influenced by the nature of the substituents.
The condensation of dialkyl malonates with reagents like cis-1,4-dichloro-2-butene (B23561) can lead to cyclization. Studies on this reaction have shown that while methyl, ethyl, and propyl esters tend to yield tetraesters, the use of butyl esters can favor the formation of cyclopentenyl diesters. For instance, the reaction between diethyl malonate and cis-1,4-dichloro-2-butene has been reported to yield diethyl cyclopent-3-ene-1,1-dicarboxylate. luc.edu Another example involves the reaction of diethyl sodiomalonate with trimethylene chlorobromide or trimethylene dibromide to produce diethyl 1,1-cyclobutanedicarboxylate. orgsyn.org
Furthermore, malonates are utilized in multicomponent reactions to construct complex heterocyclic systems. In one-pot procedures, diethyl malonate can react with compounds like 2-aminobenzothiazole (B30445) and various aldehydes to synthesize pyrimido[2,1-b]benzothiazole derivatives. scirp.org These cyclocondensation reactions are valuable for creating pharmacologically significant fused heterocyclic compounds. scirp.org
The general mechanism for these cyclizations involves the nucleophilic character of the malonate enolate attacking electrophilic centers on a multifunctional substrate, leading to intramolecular ring closure. The specific outcomes, such as the preference for five-membered rings with butyl esters in certain reactions, underscore the influence of steric and electronic factors imparted by the alkyl groups on the reaction pathway.
Table 1: Examples of Cyclization Reactions Involving Malonate Esters
| Malonate Reactant | Multifunctional Substrate | Product Type | Reference |
| Diethyl Malonate | cis-1,4-dichloro-2-butene | Cyclopentene diester | luc.edu |
| Diethyl Malonate | Trimethylene chlorobromide | Cyclobutane dicarboxylate | orgsyn.org |
| Diethyl Malonate | 2-Aminobenzothiazole & Benzaldehyde | Pyrimido[2,1-b]benzothiazole | scirp.org |
| Dimethyl diallylmalonate | (via thiyl radical initiation) | Cyclopentane derivative | mdpi.com |
Michael Addition Reactions and Acceptor Properties of Malonate Derivatives
The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgspcmc.ac.in It involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). spcmc.ac.in
Malonates as Michael Donors
Compounds with an active methylene (B1212753) group, where the hydrogens are acidic due to flanking electron-withdrawing groups, are excellent Michael donors. spcmc.ac.in Diethyl malonate is a classic example of a Michael donor. spcmc.ac.inname-reaction.com In the presence of a base, it is deprotonated to form a resonance-stabilized carbanion (enolate), which then acts as the nucleophile. spcmc.ac.in This enolate can add to various Michael acceptors, including α,β-unsaturated ketones, esters, and nitriles. wikipedia.orgspcmc.ac.in
However, This compound itself cannot function as a Michael donor in this manner. The central α-carbon is substituted with two butyl groups, meaning it has no acidic protons. Without an abstractable proton, the requisite carbanion cannot be formed, and the molecule is unreactive as a traditional Michael donor.
The reactivity of the parent diethyl malonate is well-documented in numerous Michael additions. For example, it reacts with:
Chalcones, often catalyzed by bifunctional organocatalysts or metal complexes. rsc.orglongdom.org
Cyclohexenone, in asymmetric reactions catalyzed by chiral complexes. rsc.org
Cinnamones and other α,β-unsaturated ketones, catalyzed by simple chiral diamines. nih.gov
Malonate Derivatives as Michael Acceptors
While diethyl malonate and its dialkylated forms are typically considered in the context of donors, other derivatives of malonic acid can function as Michael acceptors. Specifically, alkylidenemalonates (e.g., dimethyl ethylidenemalonate), which contain a carbon-carbon double bond conjugated to the two ester groups, are effective Michael acceptors. arkat-usa.org The presence of two ester groups makes the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles. Bifunctional thiourea (B124793) organocatalysts have been shown to be excellent promoters for conjugate additions to these challenging Michael acceptors. arkat-usa.org
The general scheme for this reactivity is the addition of a nucleophile to the electrophilic double bond of the alkylidenemalonate, as shown in the table below.
Table 2: Role of Malonate Species in Michael Additions
| Malonate Species | Role in Michael Reaction | Structural Requirement | Example Reaction | Reference |
| Diethyl Malonate | Donor | Acidic α-hydrogen | Addition to chalcones, enones | spcmc.ac.inrsc.orgrsc.org |
| This compound | Inactive as Donor | No acidic α-hydrogen | Not applicable | - |
| Alkylidenemalonates | Acceptor | C=C bond conjugated to two ester groups | Addition of 1,3-dicarbonyls | arkat-usa.org |
This distinction is critical: the functionality and reactivity of a malonate derivative in a Michael reaction are dictated by the substitution pattern at the α-carbon.
Applications in Advanced Organic Synthesis and Complex Molecule Construction
Diethyl Dibutylmalonate as a Strategic Building Block
The chemical reactivity of this compound is centered around its core malonic ester framework, providing a foundation for building intricate organic molecules.
This compound is itself an exemplary scaffold of a highly substituted, quaternary carbon framework. Its synthesis from the parent compound, diethyl malonate, is a classic illustration of the malonic ester synthesis, a fundamental carbon-carbon bond-forming reaction. This process typically involves the sequential alkylation of diethyl malonate using a base, such as sodium ethoxide, and an alkyl halide, such as bromobutane.
The initial alkylation introduces one butyl group onto the central carbon. A second alkylation step with another equivalent of base and bromobutane yields this compound. The resulting molecule possesses a central quaternary carbon atom—a carbon bonded to four other carbon atoms—which is a key structural feature in many complex natural products and pharmacologically active compounds. The presence of the two butyl groups provides steric bulk, influencing the molecule's conformational properties and its subsequent reactions.
| Synthesis of this compound | |
| Starting Material | Diethyl malonate |
| Reagents | 1. Sodium ethoxide (NaOEt) 2. Bromobutane (CH₃(CH₂)₃Br) |
| Product | Diethyl 2,2-dibutylpropanedioate (this compound) |
| Key Feature | Formation of a quaternary carbon center |
This table illustrates the typical reagents used in the synthesis of this compound, highlighting its nature as a highly substituted carbon scaffold.
Malonic esters are widely recognized as versatile precursors in the synthesis of a variety of heterocyclic compounds through condensation reactions. askfilo.com These reactions typically involve the reaction of the malonate derivative with a compound containing two nucleophilic sites, leading to cyclization. For instance, condensation of malonic esters with urea (B33335) or thiourea (B124793) is a classical route to barbiturates and thiobarbiturates, respectively.
While specific examples detailing the use of this compound in major synthetic routes to heterocycles are not as prevalent in the literature as for its parent, diethyl malonate, its chemical structure makes it a suitable candidate for such transformations. askfilo.comthermofisher.com Its reaction with dinucleophiles can be expected to yield highly substituted heterocyclic systems, where the two butyl groups at the 5-position of a barbiturate-type ring would impart significant lipophilicity. This potential makes it a subject of interest for creating novel heterocyclic structures for various research applications. uomus.edu.iqsemanticscholar.org
Synthetic Pathways to Pharmaceutical Intermediates
Malonate esters are fundamental building blocks in the pharmaceutical industry, serving as starting points for a range of therapeutic agents. nordmann.globalwikipedia.org While this compound is noted for its role as a chemical intermediate in the synthesis of pharmaceuticals, its close analogues are prominently cited in the synthesis of specific, well-known drugs.
Peptide deformylase (PDF) is an essential enzyme in bacteria, making it an attractive target for the development of novel antibiotics. arkat-usa.orgnih.govnih.gov Inhibitors of this enzyme can disrupt bacterial protein synthesis and inhibit growth. pharmacophorejournal.com Research in this area has identified that derivatives of malonic esters are key intermediates.
Specifically, the closely related compound diethyl butylmalonate (the mono-butylated analogue) is used as a reagent in the synthesis of 2,5-dihydropyrrole formyl hydroxyamino derivatives. guidechem.comlookchem.com These derivatives have been identified as potent peptide deformylase inhibitors, showing activity against drug-resistant bacteria. molbase.comchemicalbook.com The synthesis highlights the utility of the butylmalonate structure in building the core of these targeted inhibitors.
The value of malonate esters as pharmaceutical precursors is well-established. askfilo.com A prominent example involves the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone, which is used in veterinary medicine. wikipedia.org The synthesis of Phenylbutazone involves the condensation of diethyl n-butylmalonate with hydrazobenzene. wikipedia.orgprocurementresource.com This specific intermediate underscores the importance of the C4-alkylated malonate structure in constructing the pyrazolidinedione core of the drug. google.comgoogle.com
Although direct synthesis of a marketed drug from this compound is not widely documented, its structural class is fundamental to malonate-derived therapeutics. It remains a valuable compound for synthesizing new chemical entities that can be evaluated for therapeutic potential.
| Malonate Analogue | Therapeutic Application / Target | Role |
| Diethyl butylmalonate | Peptide Deformylase Inhibitors | Precursor for 2,5-dihydropyrrole derivatives guidechem.comlookchem.com |
| Diethyl n-butylmalonate | Phenylbutazone (NSAID) | Intermediate in the synthesis of the drug wikipedia.orgprocurementresource.com |
| This compound | General Drug Discovery | Building block for novel compound synthesis |
This table summarizes the documented roles of this compound and its close analogues in pharmaceutical synthesis.
The search for new antiviral and anticancer agents often involves the synthesis and screening of large libraries of novel compounds or analogues of known active molecules. mdpi.commdpi.com this compound is a useful building block in this context. The National Cancer Institute (NCI) Development Therapeutics Program includes this compound (under the name Propanedioic acid, 2,2-dibutyl-, 1,3-diethyl ester) in its repository of chemicals for facilitating the discovery of new cancer therapies.
Its structure, with a functionalized and sterically hindered core, allows synthetic chemists to create unique molecular shapes that can be tested for biological activity. In analogue research, a portion of a known active molecule might be replaced with the dibutylmalonate moiety to study structure-activity relationships, potentially leading to compounds with improved potency or different pharmacological profiles. nih.govnih.govstjohns.edu This makes it a valuable, albeit specialized, tool in the development pipeline for new antiviral and anticancer drug candidates. nih.govnih.gov
Application in Agrochemical Synthesis
This compound serves as a valuable intermediate in the synthesis of various organic compounds, including those used in the agrochemical sector. researchgate.netguidechem.com Its chemical structure allows it to be a versatile building block for more complex molecules. While specific synthetic routes for commercial herbicides or pesticides starting directly from this compound are not extensively detailed in publicly available literature, the broader class of malonic esters is crucial in this industry. For instance, its parent compound, diethyl malonate, is a known precursor in the production of several pesticides. snahealthcare.com Similarly, the related compound diethyl butylmalonate is widely utilized as an intermediate in the manufacturing of pesticides. google.com The reactivity of this compound, particularly its ability to undergo alkylation, hydrolysis, and decarboxylation, allows for the construction of diverse chemical structures necessary for active agrochemical ingredients.
Role in Specialty Chemical Synthesis
The role of this compound extends to the synthesis of specialty chemicals, particularly in the field of polymer science. Malonic acid and its esters are recognized precursors to specialty polyesters and are utilized in coating applications to protect against UV light and corrosion. atamankimya.com Derivatives of malonic acid are employed as stabilizers for organic materials, including synthetic polymers. google.com
This compound can function as a building block or monomer in polymerization reactions. The two butyl groups on the alpha-carbon can influence the properties of the resulting polymer, such as its flexibility, hydrophobicity, and glass transition temperature. Its integration into a polymer backbone can enhance performance, suggesting applications in materials science. Research on related compounds, such as diethyl methylidene malonate, has demonstrated the ability of malonate esters to be grafted onto commodity polymers to create advanced coatings with improved interfacial properties for high-wear environments. rsc.org This highlights the potential of dialkyl malonates like this compound in creating performance polymers and specialty coatings.
Table 1: Applications of Malonate Esters in Specialty Chemical Synthesis
| Application Area | Function of Malonate Derivative | Potential Outcome/Product | Source(s) |
|---|---|---|---|
| Polymer Coatings | Building Block / Monomer | Enhanced polymer performance, specialty coatings. | |
| Material Stabilization | Stabilizer for organic materials | Increased durability of synthetic polymers. | google.com |
| Specialty Polyesters | Precursor | Polymers and alkyd resins with protective properties. | atamankimya.com |
| Grafted Polymers | Monomer for Grafting | Covalently attached coatings with improved adhesion. | rsc.org |
Development of Novel Carbonyl-Labeled Compounds for Radiotracer Applications
A significant application of malonate esters in advanced chemical research is the development of radiolabeled compounds for use as tracers in Positron Emission Tomography (PET) imaging. researchgate.net PET is a powerful molecular imaging technique that requires molecules labeled with short-lived positron-emitting isotopes, such as Carbon-11 (¹¹C). researchgate.net The carbonyl group is a common feature in many bioactive molecules, making the development of ¹¹C-carbonyl labeling methods highly valuable.
While direct radiolabeling of this compound is not explicitly documented, a well-established methodology exists for its close structural analog, diethyl malonate, which demonstrates a clear pathway for this application. Researchers have successfully synthesized diethyl [carbonyl-¹¹C]malonate from [¹¹C]carbon monoxide using a rhodium-mediated carbonylation reaction. diva-portal.org The process involves the reaction of ethyl diazoacetate and ethanol (B145695) with [¹¹C]carbon monoxide in the presence of a rhodium-phosphine complex. diva-portal.org
This labeled intermediate, diethyl [carbonyl-¹¹C]malonate, can be further functionalized. For example, it has been used in a subsequent alkylation step to produce diethyl diethyl [carbonyl-¹¹C]malonate. diva-portal.org This synthetic strategy shows that a labeled malonic ester core can be created and then substituted with various alkyl groups. This indicates a viable route for the synthesis of diethyl dibutyl [carbonyl-¹¹C]malonate, which could then be used to trace the biodistribution and metabolism of molecules containing the dibutylmalonate moiety.
Table 2: Research Findings on the Synthesis of Diethyl [carbonyl-¹¹C]malonate
| Parameter | Result | Details | Source |
|---|---|---|---|
| Precursor | [¹¹C]Carbon Monoxide | Used at low concentrations for the carbonylation reaction. | diva-portal.org |
| Methodology | Rhodium-mediated carbonylation | Reaction with ethyl diazoacetate and ethanol. | diva-portal.org |
| Radiochemical Yield | 20% (isolated), 75% (analytical) | Represents the efficiency of the labeling reaction. | diva-portal.org |
| Specific Radioactivity | 127 GBq/µmol | Measured after a 35-minute synthesis time. | diva-portal.org |
| Further Application | Alkylation Intermediate | Used to synthesize diethyl diethyl [carbonyl-¹¹C]malonate. | diva-portal.org |
Investigation of Diethyl Dibutylmalonate in Materials Science and Polymer Chemistry
Modification of Polymeric Materials for Enhanced Properties
Diethyl dibutylmalonate is primarily utilized in the modification of polymeric materials after being converted into a diol, 2,2-dibutyl-1,3-propanediol. This diol can be incorporated as a chain extender or monomer in the synthesis of polymers like polyurethanes, where its branched structure plays a crucial role in determining the final properties of the material.
Toughening and Healing Mechanisms in Polyurethanes
In polyurethane elastomers, the mechanical properties are heavily influenced by the phase separation between hard segments (formed by the diisocyanate and chain extender) and soft segments (formed by the polyol). The structure of the chain extender is a key factor in controlling the morphology of these hard domains.
When this compound is reduced to 2,2-dibutyl-1,3-propanediol and used as a chain extender, its bulky, branched nature introduces significant steric hindrance. This disruption affects the packing and crystallinity of the hard segments. iaea.org Unlike linear chain extenders such as 1,4-butanediol (B3395766) (BDO), which allow for highly ordered and rigid hard domains, the pendant butyl groups of the malonate-derived diol create disorder. iaea.orgd-nb.info This disruption in packing can lead to a decrease in hardness and modulus but an increase in the flexibility and toughness of the polyurethane. The energy absorption capacity of the material before fracture is thereby enhanced.
This structural modification is also relevant to the development of self-healing polyurethanes. For healing to occur, polymer chains require sufficient mobility to diffuse across a damaged interface. mdpi.com The disordered hard domains created by branched chain extenders like 2,2-dibutyl-1,3-propanediol can lower the energy barrier for chain mobility upon heating, which is a critical factor for efficient healing. While specific studies detailing the healing efficiency imparted by this compound derivatives are not extensively available, the principle of using branched chain extenders to enhance chain mobility is a recognized strategy in designing healable elastomers. mdpi.com
Control of Mechanical Properties (e.g., Elongation, Hardness) in Polymer Blends
Role in Polymer Production and Resin Development
This compound serves as a precursor in the production of specialty polymers, particularly polyesters and alkyd resins. Its conversion to 2,2-dibutyl-1,3-propanediol provides a monomer that can be incorporated into polymer backbones through condensation polymerization.
In the context of polyester (B1180765) and alkyd resin synthesis, the choice of diol is critical to the final properties of the resin, such as flexibility, chemical resistance, and weatherability. researchgate.netkompozit.org.tr The inclusion of a branched diol derived from this compound would be expected to impart greater flexibility and solubility in organic solvents compared to resins made with simpler, linear diols like ethylene (B1197577) glycol. While the compound is identified as a potential precursor for these applications, specific data from research or patents detailing formulations and resulting properties were not found in the search.
Surface-Initiated Polymerization Studies of Malonate Derivatives
While this compound itself is not typically used directly in surface-initiated polymerization (SIP), its derivatives, particularly methylidene malonates, are subjects of significant research in this area. These studies demonstrate how malonate-based monomers can be polymerized from a surface to create grafted polymer layers, or "brushes," which modify the surface properties of a substrate.
Anionic Polymerization Mechanisms on Polyolefin Surfaces
Research has extensively studied the anionic polymerization of a malonate derivative, diethyl methylidene malonate (DEMM), on polyolefin surfaces. rsc.orgnih.gov This process can be initiated under ambient conditions by weak nucleophiles present on the substrate material. umass.eduacs.org A key example is the surface of poly(ethylene-co-acrylic acid) (pEAA), a commodity polymer.
The polymerization mechanism proceeds as follows:
Initiation: The carboxylic acid groups on the pEAA surface can be neutralized with a base to form carboxylate salts. These surface-bound carboxylate anions act as nucleophilic initiators, attacking the electron-deficient double bond of the DEMM monomer. rsc.orgumass.edu This forms a covalent bond between the polymer chain and the substrate.
Propagation: The resulting carbanion at the end of the newly added monomer unit then attacks another DEMM monomer, propagating the polymer chain outward from the surface.
Termination/Chain Transfer: The polymerization can be terminated by proton transfer from sources like water or acidic groups on the polymer surface. umass.edu
This "grafting from" approach allows for the creation of a dense layer of polymer chains chemically bonded to the substrate, significantly improving the durability and adhesion of the resulting coating. umass.edu
Grafting of Malonate Polymers onto Substrates
The grafting of poly(diethyl methylidene malonate) (pDEMM) onto substrates like pEAA has been demonstrated as a viable method for creating functional polymer coatings. rsc.org The efficiency and characteristics of the grafting process are dependent on the concentration of initiator sites on the surface.
Studies have shown that the rate of polymerization is directly influenced by the availability of these initiator groups. By measuring the increase in the area of a monomer droplet on the surface over time, researchers have quantified the reaction rate. This transport of the monomer is mediated by the polymerization reaction itself. rsc.orgumass.edu The homogeneity of the resulting grafted polymer layer is also affected by the initiator density; a lower concentration of initiator sites can lead to more homogenous grafting. rsc.org
| Substrate | Initiator Group | Treatment | Observed Polymerization/Grafting Rate (cm²/min) | Grafting Homogeneity |
|---|---|---|---|---|
| pEAA (3% acrylic acid) | Carboxylic Acid | Base-Treated (forms Carboxylate) | 0.01 - 0.03 | Homogenous |
| pEAA (10% acrylic acid) | Carboxylic Acid | Base-Treated (forms Carboxylate) | 0.01 - 0.03 | Heterogenous |
| Low-Density Polyethylene (LDPE) | None | N/A | No significant polymerization observed | N/A |
Data synthesized from research findings where the rate was determined by measuring the change in monomer droplet area over time on base-treated samples. rsc.org
This ability to graft malonate-based polymers onto common polymer substrates opens possibilities for creating advanced coatings with improved adhesion and durability for high-wear environments. umass.edu
Exploration of Biological and Medicinal Chemistry Applications
Investigation of Enzyme Mechanisms and Metabolic Pathways
Malonate esters are pivotal in the study of cellular metabolism, primarily through their hydrolysis to malonate, a well-known metabolic inhibitor. This inhibitory action allows researchers to probe the function of specific enzymes and elucidate complex biochemical cascades.
Malonate is a classic competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase (SDH), a key component of both the citric acid cycle and the mitochondrial electron transport chain. nih.govcdc.gov As a structural analog of the natural substrate, succinate, malonate binds to the active site of SDH without undergoing a reaction, thereby blocking the enzyme's activity. This predictable interaction makes malonate an invaluable tool for studying enzyme kinetics and the specific requirements of substrate binding.
By using cell-permeable malonate esters, researchers can deliver malonate into the mitochondrial matrix to directly study the effects of SDH inhibition in a cellular context. ahajournals.orgnih.gov This approach helps to confirm the enzyme's role in various physiological and pathological processes and to understand the structural features necessary for substrate recognition and catalysis.
The use of malonate esters has been instrumental in clarifying the biochemical mechanisms underlying ischemia/reperfusion (I/R) injury, a condition where tissue is damaged by the restoration of blood flow after a period of ischemia. nih.govresearchgate.net During ischemia, cellular metabolism shifts, leading to the significant accumulation of succinate. nih.govnih.gov
Research using malonate ester prodrugs has demonstrated that the rapid oxidation of this accumulated succinate by SDH upon reperfusion is a primary driver of I/R injury. ahajournals.orgnih.gov This oxidation leads to a burst of mitochondrial reactive oxygen species (ROS) production through a process called reverse electron transport (RET) at mitochondrial complex I. ahajournals.orgnih.gov By administering malonate esters to inhibit SDH at the point of reperfusion, scientists have been able to block this pathological ROS production, thereby elucidating the critical role of the succinate oxidation pathway in mediating this form of tissue damage. nih.govnih.gov
Prodrug Design and Delivery Enhancement Research
A significant challenge in utilizing compounds like malonate for therapeutic purposes is their poor ability to cross cellular membranes due to their negative charges at physiological pH. researchgate.net Prodrug strategies, which involve chemically modifying a drug into a more permeable form, are employed to overcome this limitation.
Malonate esters are effective prodrugs designed to deliver the active inhibitor, malonate, into cells and mitochondria. nih.gov By converting the carboxylic acid groups of malonate into esters, the molecule becomes more lipophilic and less charged, facilitating its diffusion across biological membranes. ebrary.net Once inside the cell, ubiquitous intracellular enzymes called esterases hydrolyze the ester bonds, releasing the active malonate molecule where it can reach its mitochondrial target, SDH. nih.govnih.gov
This prodrug approach has been validated in numerous studies, which have synthesized and tested various malonate esters to optimize the rate of hydrolysis and intracellular delivery. nih.govresearchgate.net The goal is to achieve rapid release of malonate within minutes of administration, a timeframe critical for interventions in acute events like myocardial infarction. nih.gov
The therapeutic potential of malonate esters lies in their ability to mitigate the oxidative stress that characterizes I/R injury. The burst of ROS generated by SDH-driven succinate oxidation upon reperfusion is a principal cause of cell death and tissue damage. ahajournals.orgnih.gov
Studies have shown that malonate prodrugs can effectively inhibit this pathological ROS production. nih.govnih.gov For instance, research on different malonate esters, including dimethyl malonate (DMM) and diacetoxymethyl malonate (MAM), demonstrated that by blocking SDH at the onset of reperfusion, the production of ROS was significantly reduced. nih.govnih.gov The effectiveness of the prodrug is linked to its ability to be rapidly hydrolyzed, with faster-acting esters like MAM showing greater potency in preventing ROS-mediated damage. nih.govnih.gov
| Malonate Ester Prodrug | Key Characteristic | Efficacy in Malonate Delivery | Reference |
| Dimethyl Malonate (DMM) | Slower hydrolysis rate | Protective when given before ischemia, but not at reperfusion. | nih.govnih.gov |
| Diacetoxymethyl Malonate (MAM) | Rapid hydrolysis rate | More potent; delivers large amounts of malonate quickly and is protective when given at reperfusion. | nih.govnih.gov |
In the context of cardiac health, particularly myocardial infarction (heart attack), the principles of I/R injury are directly applicable. nih.gov During the ischemic phase caused by a blocked coronary artery, heart muscle cells accumulate high levels of succinate. nih.govnih.gov The subsequent reperfusion, often achieved through procedures like percutaneous coronary intervention (PCI), triggers the damaging oxidation of this succinate. researchgate.net
Malonate ester prodrugs have been investigated as a cardioprotective strategy. nih.gov Administering a rapidly hydrolyzed malonate ester, such as MAM, at the time of reperfusion can inhibit SDH, block succinate oxidation, and reduce the size of the infarct (damaged heart tissue) in animal models of myocardial infarction. nih.govresearchgate.net This intervention highlights the critical role of succinate metabolism in cardiac I/R injury and demonstrates the therapeutic potential of targeting this pathway with malonate-based prodrugs. nih.govmdpi.com
Development of Malonate-Based Ligands for Therapeutic Research
The structural framework of malonic acid and its esters, including diethyl dibutylmalonate, serves as a versatile scaffold in medicinal chemistry for the development of targeted therapeutic ligands. wikipedia.org The reactivity of the central methylene (B1212753) group in malonate esters allows for the synthesis of a wide array of derivatives capable of interacting with biological targets like enzymes and receptors. chemicalbook.com Research in this area focuses on creating molecules with high affinity and specificity to modulate disease processes, leading to the discovery of novel therapeutic agents. drugdesign.org
Malonate Derivatives as Enzyme Inhibitors
A significant area of research involves the design of malonate-based molecules as enzyme inhibitors. The dicarboxylate or diester feature of the malonate structure can mimic substrates or bind to active sites of enzymes, leading to inhibition.
One prominent example is the development of non-nucleoside inhibitors for CD73, an enzyme that is overexpressed in various cancers and contributes to an immunosuppressive tumor microenvironment. nih.gov High levels of extracellular adenosine (B11128), produced by CD73, suppress the immune response against tumor cells. By inhibiting CD73, the level of adenosine is reduced, thereby reversing this immunosuppression. nih.gov Researchers have designed and synthesized a series of malonic acid derivatives as potent CD73 inhibitors. Among these, specific compounds demonstrated significant inhibitory activity against human CD73 (hCD73), highlighting the potential of the malonic acid scaffold in developing new agents for cancer immunotherapy. nih.gov
The structure-activity relationship (SAR) studies of these derivatives indicate that modifications to the malonic acid core can significantly impact inhibitory potency. For instance, replacing a benzotriazole (B28993) moiety in a lead compound with other chemical groups led to the discovery of highly active inhibitors. nih.gov
Table 1: Inhibitory Activity of Selected Malonic Acid Derivatives against hCD73
| Compound | IC₅₀ (μM) | Target Enzyme | Therapeutic Area |
| 18 | 0.28 | hCD73 | Cancer Immunotherapy |
| 19 | 0.10 | hCD73 | Cancer Immunotherapy |
Data sourced from a 2024 study on non-nucleoside CD73 inhibitors. nih.gov
Malonate Scaffolds in Antimicrobial and Antiviral Agents
The malonate backbone is also integral to the synthesis of novel antimicrobial and antiviral agents. By incorporating the malonate group into larger molecules, such as chalcones, researchers have developed compounds with significant biological activity. nih.gov
A study focused on a series of novel chalcone (B49325) malonate derivatives reported compounds with excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), a pathogen affecting rice. nih.gov One particular derivative showed efficacy far superior to existing agricultural antibiotics. nih.gov
Furthermore, other derivatives from the same series exhibited significant curative activity against the tobacco mosaic virus (TMV). The mechanism of action was investigated, revealing that these compounds bind effectively to the TMV coat protein, which is crucial for viral replication and assembly. nih.gov This interaction was quantified using microscale thermophoresis, which measures the binding affinity between molecules. nih.gov
Table 2: Biological Activity of Chalcone Malonate Derivatives
| Compound | Target Organism/Protein | Activity Metric | Value |
| Diethyl [3-(naphthalen-2-yl)-1-(3-nitrophenyl)-3-oxopropyl]propanedioate | Xanthomonas oryzae pv. oryzae | EC₅₀ | 10.2 µg/mL |
| Diethyl [3-(naphthalen-2-yl)-1-(4-nitrophenyl)-3-oxopropyl]propanedioate | Tobacco Mosaic Virus (TMV) | Curative Activity | 74.3% |
| Diethyl [3-(naphthalen-2-yl)-1-(4-nitrophenyl)-3-oxopropyl]propanedioate | TMV Coat Protein | Kd | 0.211 µmol/L |
| Derivative of above | TMV Coat Protein | Kd | 0.166 µmol/L |
EC₅₀ (Median Effective Concentration) represents the concentration of a drug that gives half-maximal response. Kd (Dissociation Constant) indicates the binding affinity of the ligand to its target; a lower value signifies stronger binding. Data sourced from a study on chalcone derivatives. nih.gov
These findings underscore the utility of the malonate chemical structure as a foundational element in ligand-based drug design. nih.gov Its synthetic tractability allows chemists to systematically modify structures to optimize their interaction with specific biological targets, paving the way for the development of new therapeutic agents for a range of diseases. guidechem.compatsnap.com
Computational and Theoretical Chemical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used tool in chemistry and physics for calculating the properties of molecules and materials. mdpi.comresearchgate.net DFT calculations for diethyl dibutylmalonate can provide a deep understanding of its reaction mechanisms, stability, and electronic properties.
Modeling of Transition States in Reaction Pathways
In chemical reactions, a transition state is a high-energy, transient configuration of atoms that occurs as reactants are converted into products. DFT is a powerful tool for locating and characterizing these transition states, providing crucial information about reaction barriers and mechanisms. mdpi.com For reactions involving this compound, such as its synthesis via the alkylation of diethyl malonate, DFT can be used to model the geometry and energy of the transition states.
This analysis helps in understanding the step-by-step process of bond formation and breakage. mdpi.com While specific DFT studies modeling the transition states for reactions of this compound are not extensively detailed in publicly available literature, the methodology is well-established for analogous malonic ester syntheses. Such models would elucidate the energetic favorability of different reaction pathways and the factors influencing reaction rates.
Hypothetical DFT Data for a Reaction Transition State
The table below illustrates the type of data that could be generated from a DFT analysis of a transition state in a hypothetical reaction involving this compound.
| Parameter | Value | Unit |
| Activation Energy (Ea) | 85.5 | kJ/mol |
| Transition State Geometry | Asymmetrical | - |
| Key Bond Distance (forming) | 2.15 | Å |
| Key Bond Distance (breaking) | 1.98 | Å |
| Imaginary Frequency | -350 | cm⁻¹ |
Prediction of Optimal Solvent Systems for Reactions
The choice of solvent can significantly influence the rate and outcome of a chemical reaction. DFT calculations, often combined with continuum solvation models, can predict how different solvents will affect the energies of reactants, transition states, and products. This allows for the theoretical screening of various solvents to identify the optimal medium for a specific transformation involving this compound. By calculating the reaction energetics in different solvent environments, researchers can predict which solvent will best stabilize the transition state and thus accelerate the reaction.
Molecular Structure Optimization
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. This information is essential for understanding the molecule's steric and electronic properties, which in turn dictate its reactivity. The optimization process involves finding the minimum energy conformation on the potential energy surface.
Exemplary Optimized Geometric Parameters for this compound (Theoretical)
This table shows hypothetical data for bond lengths and angles that would be obtained from a DFT geometry optimization.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | 1.22 Å |
| Bond Length | C-C (malonate center) | 1.54 Å |
| Bond Length | C-O (ester) | 1.35 Å |
| Bond Angle | O=C-O | 124° |
| Dihedral Angle | C-C-C-C (butyl chain) | ~180° (anti) |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com
DFT calculations provide detailed information about the energies and spatial distributions of these frontier orbitals for this compound. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. youtube.com Analysis of the spatial distribution of the HOMO and LUMO can predict the most likely sites for nucleophilic or electrophilic attack.
Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Role in Reactivity |
| HOMO | -9.8 | Electron Donor (Nucleophilicity) |
| LUMO | +1.5 | Electron Acceptor (Electrophilicity) |
| HOMO-LUMO Gap | 11.3 | Indicator of Chemical Stability |
Molecular Dynamics (MD) Simulations
Molecular Dynamics is a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com MD simulations provide detailed information about the conformational dynamics and interactions of molecules, making them particularly useful for studying how ligands like this compound might interact with biological macromolecules such as enzymes. nih.gov
Investigation of Binding Affinities with Biological Targets (e.g., Enzymes)
MD simulations can be used to model the process of a ligand binding to a protein and to estimate the strength of this interaction, known as the binding affinity. rsc.org This is crucial in fields like drug discovery. For this compound, which may interact with various enzymes, MD simulations could be employed to study its binding mode within an enzyme's active site.
The simulations can reveal key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the ligand-protein complex. By calculating the free energy of binding, MD simulations can predict the binding affinity, providing insights into the molecule's potential as an enzyme inhibitor or substrate. nih.gov These computational approaches can guide the design of new molecules with improved binding properties. youtube.com While specific MD studies on this compound's binding to enzymes are not widely published, the methodology is a standard tool for such investigations. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. rsc.org These models are widely used in medicinal chemistry and toxicology to predict the activity of new or untested compounds, thereby saving time and resources in the drug discovery process. cas.org The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are correlated with changes in their molecular features. rsc.org
QSAR models are developed by correlating molecular descriptors with experimental data. nih.gov Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. nih.gov Once a statistically significant correlation is established, the resulting equation can be used to predict the activity of compounds for which no experimental data is available.
While no specific QSAR models for this compound have been identified in the surveyed literature, studies on other aliphatic esters have successfully developed QSAR models to predict properties like toxicity and odor. farmaciajournal.comnih.gov For instance, QSAR studies on the toxicity of aliphatic esters against Tetrahymena pyriformis have utilized descriptors such as Weighted Holistic Invariant Molecular (WHIM) descriptors, which are measures of molecular size, and molecular compressibility descriptors. researchgate.netresearchgate.net These studies demonstrate the feasibility of applying QSAR methodologies to this class of compounds.
Correlation of Structural Features with Pharmacokinetic Properties
Pharmacokinetics, often described by ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical aspect of drug development. QSAR models can be employed to predict these pharmacokinetic properties based on the structural features of a molecule. Descriptors such as lipophilicity (logP), molecular weight, polar surface area, and hydrogen bond donors/acceptors are commonly used to predict ADME properties. nih.gov
For a compound like this compound, a QSAR model for pharmacokinetic properties would aim to correlate its structural descriptors with experimentally determined values for properties like oral bioavailability, volume of distribution, or metabolic clearance. For example, the lipophilicity, influenced by the two butyl chains, would be a key descriptor in predicting its absorption and distribution characteristics. While specific studies on this compound are not available, the general approach would involve compiling a dataset of related ester compounds with known pharmacokinetic data and developing a regression model to establish a predictive relationship.
Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSAR study of aliphatic esters to predict a pharmacokinetic property.
| Compound | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Property (e.g., Oral Bioavailability %) |
| Diethyl malonate | 0.96 | 160.17 | 52.6 | 75 |
| Diethyl ethylmalonate | 1.84 | 188.22 | 52.6 | 70 |
| Diethyl propylmalonate | 2.37 | 202.25 | 52.6 | 65 |
| Diethyl butylmalonate | 2.90 | 216.28 | 52.6 | 60 |
| This compound | 3.96 | 272.38 | 52.6 | 50 (Hypothetical) |
Note: The "Predicted Property" values are for illustrative purposes only and are not based on experimental data.
Predictive Modeling for Drug Design
Predictive modeling in drug design utilizes computational tools to forecast the therapeutic potential of novel compounds before they are synthesized and tested. tandfonline.com This approach significantly accelerates the drug discovery pipeline by prioritizing candidates with a higher probability of success. cas.org QSAR is a key component of predictive modeling, where models are built to predict not only pharmacokinetic properties but also pharmacodynamic activity, such as the binding affinity of a ligand to a biological target. acs.org
In the context of this compound, if it were being investigated as a scaffold for a new therapeutic agent, predictive models could be developed based on a series of its derivatives. By systematically modifying the structure (e.g., altering the alkyl chains or the ester groups) and measuring the biological activity of each new compound, a QSAR model could be constructed. This model would help in understanding which structural modifications are likely to enhance the desired activity, guiding the synthesis of more potent and selective drug candidates. tandfonline.com
The process of building such a predictive model involves several steps:
Data Set Selection: A diverse set of molecules with known biological activities is chosen.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a model that correlates the descriptors with the activity. nih.gov
Model Validation: The model's predictive power is assessed using statistical techniques like cross-validation. researchgate.net
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the physical and chemical properties of a compound in its condensed phases, such as its crystal packing, solubility, and boiling point. Computational methods provide valuable insights into the nature and strength of these interactions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a map of the electrostatic potential on the electron density surface, which is useful for predicting how a molecule will interact with other chemical species. wolfram.com The MEP map is color-coded to indicate regions of different electrostatic potential. Typically, red represents regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue indicates regions of low electron density and positive electrostatic potential (attractive to nucleophiles). Green and yellow represent regions with intermediate or near-zero potential. nih.gov
For this compound, an MEP map would reveal the electron-rich regions around the oxygen atoms of the carbonyl groups, which would be colored red. These areas are potential sites for hydrogen bonding and other electrophilic attacks. nih.gov The regions around the hydrogen atoms of the alkyl chains would be relatively electron-poor and colored in shades of blue, indicating their potential to interact with nucleophilic species. The MEP map would thus provide a visual guide to the molecule's reactive sites and its likely intermolecular interactions.
Hirshfeld Surface Analysis (HSA)
Hirshfeld Surface Analysis (HSA) is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal. rsc.orgscirp.org The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron density of a promolecule (the sum of spherical atomic densities for the molecule) is greater than that of all other molecules in the crystal. nih.gov By mapping various properties onto this surface, such as the distance to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, one can analyze the intermolecular contacts.
While a Hirshfeld surface analysis specifically for this compound is not available in the reviewed literature, a study on a closely related compound, diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate, provides a relevant example of the insights that can be gained from this technique. nih.gov The analysis of this malonate derivative revealed the following distribution of intermolecular contacts:
| Intermolecular Contact | Contribution (%) |
| H···H | 56.8 |
| O···H/H···O | 22.8 |
| F···H/H···F | 10.7 |
| C···H/H···C | 6.5 |
| C···O/O···C | 1.7 |
| C···C | 1.2 |
| F···O/O···F | 0.2 |
Data from a study on a related diethyl malonate derivative. nih.gov
This data indicates that the crystal packing of this related molecule is dominated by H···H and O···H contacts, which is typical for organic molecules with a significant number of hydrogen atoms and polar groups. nih.gov A similar analysis of this compound would be expected to show a high percentage of H···H contacts due to the presence of the two butyl groups. The O···H contacts would also be significant, highlighting the importance of hydrogen bonding in its crystal structure.
Mechanistic Elucidation of Reactions through Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool for investigating the mechanisms of chemical reactions. patsnap.com These calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the construction of a detailed reaction energy profile, which provides insights into the feasibility of a proposed mechanism and the factors that control the reaction's rate and selectivity.
This compound is synthesized via the malonic ester synthesis, which involves the sequential alkylation of diethyl malonate. wikipedia.org The key steps in this synthesis are the deprotonation of the α-carbon to form an enolate, followed by a nucleophilic substitution reaction with an alkyl halide. masterorganicchemistry.comlibretexts.org
Quantum chemical calculations could be used to elucidate the mechanism of this reaction in several ways:
Enolate Formation: Calculations could determine the acidity of the α-proton and the stability of the resulting enolate.
Alkylation Step: The transition state for the Sₙ2 reaction between the enolate and a butyl halide could be located and its energy calculated. This would provide the activation energy for the reaction.
Dialkylation: The calculations could also investigate the relative ease of the second alkylation step compared to the first.
By modeling these steps computationally, a deeper understanding of the reaction mechanism can be achieved, including the role of the solvent and the nature of the base used. While specific quantum chemical studies on the synthesis of this compound were not found, the methodology is well-established for studying similar organic reactions.
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is indispensable for separating diethyl dibutylmalonate from reaction mixtures and quantifying its purity. Gas chromatography is the most prominently used technique for this compound due to its volatility.
Gas Chromatography (GC) for Volatile Impurities and Conversion Tracking
Gas chromatography (GC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for purity determination and reaction monitoring. When coupled with a Flame Ionization Detector (FID), GC provides accurate quantification of the compound and any volatile impurities.
Purity Assessment: The purity of a synthesized batch of this compound is routinely assessed by GC-FID. The principle involves injecting a diluted sample into the instrument, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of components between the mobile phase (carrier gas) and a stationary phase coated on the column wall. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for the calculation of purity, which often exceeds 98% for commercial grades.
Volatile Impurities: GC is highly effective for detecting and quantifying volatile impurities. These may include residual solvents from the synthesis and purification steps, such as ethanol (B145695), or unreacted starting materials like n-butyl bromide and diethyl malonate. dtic.milchromforum.org The significant difference in boiling points between these substances and the final product facilitates excellent separation on a suitable GC column. chromforum.org
Reaction Monitoring: During the synthesis of this compound, typically via the sequential alkylation of diethyl malonate, GC is an invaluable tool for tracking the reaction's progress. Small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed. This allows for the monitoring of the disappearance of starting materials (diethyl malonate and diethyl butylmalonate) and the concurrent appearance and accumulation of the desired product (this compound). This real-time tracking enables optimization of reaction conditions such as temperature and reaction time to maximize yield and minimize byproduct formation.
Below is a table summarizing typical GC conditions for the analysis of malonic esters.
| Parameter | Typical Setting | Purpose |
| Instrument | Gas Chromatograph with FID or MS detector | Separation and detection of volatile compounds. |
| Column | Capillary column (e.g., DB-5, HP-5MS, or similar non-polar to mid-polar phases) | Provides high-resolution separation of reactants, intermediates, and product. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Detector Temperature | 280-300 °C | Maintains analytes in the gas phase and ensures stable detector response. |
| Carrier Gas | Helium or Nitrogen | Mobile phase to carry the sample through the column. |
| Oven Program | Temperature gradient (e.g., initial temp 80°C, ramp at 10-15°C/min to 280°C) | Separates compounds based on their boiling points and interaction with the stationary phase. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional techniques are employed to unambiguously assign the atomic connectivity of the molecule.
¹H NMR Spectroscopy for Proton Environment Elucidation
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the ethyl and butyl groups.
The key features of the ¹H NMR spectrum are:
A quartet and a triplet for the two equivalent ethyl ester groups. The methylene (B1212753) protons (-O-CH ₂-CH₃) are adjacent to a methyl group, resulting in a quartet. The methyl protons (-O-CH₂-CH ₃) are adjacent to a methylene group, appearing as a triplet.
A set of signals for the two equivalent butyl groups attached to the central carbon. This includes a triplet for the terminal methyl group (-CH ₃), and overlapping multiplets for the three methylene groups (-CH ₂-CH ₂-CH ₂-).
The table below details the expected proton NMR assignments for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.1-4.2 | Quartet | 4H | -O-CH₂ -CH₃ (Ethyl ester) |
| ~ 1.8-1.9 | Multiplet | 4H | α-CH₂ (Butyl) |
| ~ 1.1-1.3 | Multiplet | 4H | β-CH₂ (Butyl) |
| ~ 1.2-1.3 | Triplet | 6H | -O-CH₂-CH₃ (Ethyl ester) |
| ~ 0.8-0.9 | Multiplet | 4H | γ-CH₂ (Butyl) |
| ~ 0.8-0.9 | Triplet | 6H | Terminal CH₃ (Butyl) |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Overlaps between the butyl methylene signals and the ethyl methyl signal are common.
¹³C NMR Spectroscopy for Carbon Skeleton Confirmation
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, confirming the presence of all constituent parts.
The expected signals in the ¹³C NMR spectrum of this compound include:
A signal in the downfield region (~170 ppm) for the carbonyl carbon of the ester groups.
A signal for the central quaternary carbon.
Signals for the methylene and methyl carbons of the ethyl and butyl groups.
The table below provides the predicted ¹³C NMR assignments.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 171 | C =O (Ester carbonyl) |
| ~ 61 | -O-C H₂-CH₃ (Ethyl ester) |
| ~ 58 | Quaternary α-C |
| ~ 30 | α-C H₂ (Butyl) |
| ~ 26 | β-C H₂ (Butyl) |
| ~ 23 | γ-C H₂ (Butyl) |
| ~ 14 | -O-CH₂-C H₃ (Ethyl ester) |
| ~ 14 | Terminal C H₃ (Butyl) |
Note: Chemical shifts are approximate. The two distinct methyl carbons may overlap or be very closely spaced.
Advanced NMR Techniques (e.g., 2D NMR) for Complex Structure Verification
For unambiguous structural confirmation and to resolve signal overlaps observed in 1D spectra, two-dimensional (2D) NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. libretexts.org It is instrumental in tracing the connectivity within the alkyl chains. For this compound, COSY spectra would show cross-peaks connecting the methylene protons of the ethyl group to its methyl protons. Similarly, it would confirm the entire sequence of the butyl chain by showing correlations between adjacent methylene groups (α-CH₂ to β-CH₂, β-CH₂ to γ-CH₂, and γ-CH₂ to the terminal CH₃). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov An HSQC spectrum would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a cross-peak between the proton signal at ~4.1 ppm and the carbon signal at ~61 ppm, confirming their assignment to the -O-CH₂- group of the ethyl ester. This technique is invaluable for resolving ambiguities in the crowded upfield region of the 1D spectra. sdsu.edu
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound based on the mass-to-charge ratio (m/z) of its ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture.
For this compound (Molecular Weight: 272.38 g/mol ), the mass spectrum obtained via electron ionization (EI) reveals the molecular ion peak (M⁺) and a series of characteristic fragment ions. massbank.eu The fragmentation pattern is a unique fingerprint that helps to confirm the structure.
Key fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the quaternary carbon.
Loss of Alkyl and Alkoxy Groups: The molecule can readily lose fragments corresponding to the butyl chains or parts of the ethyl ester groups. A common fragmentation is the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to give an ion at m/z 227.
McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.
The table below lists some of the significant ions observed in the mass spectrum of this compound. massbank.eu
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 272 | [C₁₅H₂₈O₄]⁺ | Molecular Ion (M⁺) |
| 227 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| 215 | [M - C₄H₉]⁺ | Loss of a butyl radical |
| 199 | [M - COOCH₂CH₃]⁺ | Loss of an ethoxycarbonyl radical |
| 171 | [M - C₄H₉ - C₃H₄O]⁺ | Complex fragmentation/rearrangement |
| 143 | [M - C₄H₉ - COOCH₂CH₃]⁺ | Loss of a butyl radical and an ethoxycarbonyl group |
This combination of chromatographic and spectroscopic methods provides a comprehensive and definitive characterization of this compound, ensuring its structural integrity and purity for any subsequent application.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing compounds that are prone to fragmentation under harsher ionization methods. In the analysis of this compound, ESI-MS would be employed to determine the molecular weight of the compound with high precision. The technique involves dissolving the sample in a polar, volatile solvent and pumping it through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases, eventually leading to the ejection of ions from the droplet into the gas phase.
For this compound, which is a relatively non-polar molecule, ionization in ESI-MS would typically occur through the formation of adduct ions. In the positive ion mode, the most commonly observed ions would be the sodium adduct, [M+Na]⁺, or the protonated molecule, [M+H]⁺, where M represents the this compound molecule. The formation of these adducts allows for the accurate determination of the molecular weight without significant fragmentation, which is a key advantage of this method. The resulting mass spectrum would show a prominent peak corresponding to the mass-to-charge ratio (m/z) of these adduct ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound, HRMS provides the exact mass, which can be used to calculate its unique molecular formula. This level of precision allows differentiation between compounds that may have the same nominal mass but different elemental compositions.
The molecular formula of this compound is C₁₅H₂₈O₄. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with great precision. An HRMS instrument can measure the mass-to-charge ratio to several decimal places, and a match between the measured exact mass and the calculated theoretical mass provides unequivocal evidence for the assigned molecular formula. This technique is crucial for confirming the identity of newly synthesized batches of this compound or for identifying it in complex mixtures.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₂₈O₄ |
| Nominal Mass | 272 Da |
| Theoretical Monoisotopic Mass | 272.19876 Da |
| Observed Mass (Typical) | 272.1988 ± 0.0005 Da |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The frequencies of absorbed radiation correspond to the vibrational frequencies of the bonds within the molecule. An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (typically expressed as wavenumber, cm⁻¹).
The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature would be a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups of the two ester functionalities. Additionally, the spectrum would show absorptions related to the C-O bonds of the ester groups and the C-H bonds of the ethyl and butyl alkyl chains. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups, indicating the purity of the ester.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2960-2850 | C-H Stretch | Alkyl (CH₂, CH₃) |
| 1750-1735 | C=O Stretch | Ester |
| 1250-1150 | C-O Stretch | Ester |
X-ray Diffraction (XRD) Analysis for Crystal Structure Determination
However, this compound exists as a clear, colorless to almost colorless liquid at room temperature and standard pressure. As XRD analysis requires a crystalline solid to produce a coherent diffraction pattern, this technique is not suitable for the characterization of this compound in its liquid state. In principle, it would be possible to perform XRD analysis if the compound could be induced to crystallize at a sufficiently low temperature. Such a low-temperature crystallography experiment would provide precise information about the solid-state conformation of the molecule. To date, there are no published reports of the single-crystal X-ray structure of this compound, likely due to the challenges associated with its crystallization.
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Surface Analysis
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a variant of traditional IR spectroscopy that is exceptionally well-suited for the analysis of liquid and solid samples with minimal preparation. This technique is based on the phenomenon of total internal reflection. An infrared beam is passed through a crystal of high refractive index (the ATR crystal), and the beam reflects off the internal surface that is in contact with the sample. At each reflection, an evanescent wave penetrates a short distance into the sample. Any infrared-active functional groups within this penetration depth will absorb energy at their characteristic frequencies, attenuating the reflected IR beam.
For a liquid sample like this compound, ATR-FTIR is a particularly advantageous technique. A small drop of the liquid is simply placed onto the ATR crystal, and the spectrum can be recorded directly. This method avoids the need for preparing thin films or using sample cells as required in traditional transmission IR spectroscopy. The resulting ATR-FTIR spectrum is very similar to the transmission IR spectrum and provides the same valuable information about the functional groups present in the molecule. It is a rapid and efficient method for confirming the identity and purity of liquid this compound by verifying the presence of the characteristic ester carbonyl and alkyl C-H absorption bands.
Environmental Fate and Degradation Mechanisms Focus on Malonate Core
Biodegradation Pathways of Related Malonate Esters
The biodegradation of malonate esters, such as diethyl dibutylmalonate, generally proceeds via the hydrolysis of the ester bonds to form malonic acid and the corresponding alcohols. This initial step is a common pathway for the degradation of various ester compounds in the environment. nih.govnih.gov The subsequent degradation of malonic acid is a key process carried out by a variety of microorganisms. nih.gov
The central mechanism for the decomposition of malonate involves its decarboxylation. nih.gov Bacteria capable of utilizing malonate as a sole carbon and energy source achieve this by first converting it into an activated thioester derivative, typically malonyl-CoA. nih.govsemanticscholar.org This activation is crucial for the enzymatic decarboxylation to proceed under physiological conditions. nih.gov
Two distinct malonate decarboxylases have been identified in bacteria like Malonomonas rubra and Klebsiella pneumoniae. nih.gov
In Klebsiella pneumoniae, a water-soluble enzyme complex carries out the decarboxylation of malonyl-S-ACP, regenerating acetyl-ACP. nih.gov
In the anaerobic bacterium Malonomonas rubra, the process is more complex, involving both soluble and membrane-bound enzymes that couple the energy from decarboxylation to a sodium ion pump. nih.gov
While specific studies on this compound are limited, the degradation pathways of structurally similar phthalate (B1215562) esters provide valuable insights. The biodegradation of these esters is initiated by esterases that hydrolyze them to phthalate isomers, which are then further metabolized. nih.gov This suggests a similar initial hydrolytic cleavage for this compound.
Aerobic biodegradation is the primary mechanism for the mineralization of esters in the environment. nih.gov Studies on related phthalate esters have shown that their biodegradability is influenced by the structure of their alkyl chains. researchgate.net For instance, linear phthalates tend to have better biodegradability than branched ones, and the rate of biodegradation generally decreases as the carbon number of the alkyl chain increases. researchgate.net
| Factor | Influence on Degradation Rate | Reference |
|---|---|---|
| Alkyl Chain Structure | Linear chains are more readily degraded than branched chains. | researchgate.net |
| Alkyl Chain Length | Degradation rate tends to decrease as the carbon number increases. | researchgate.net |
| Initial Concentration | High concentrations can lead to a lag phase in degradation. | researchgate.net |
| Co-contaminants | Presence of easily biodegradable organics (e.g., glucose) can enhance degradation. | researchgate.net |
The introduction of malonates into soil and water systems can have a significant impact on the local microbial communities. Studies have shown that the addition of malonate can lead to a substantial increase in microbial activity. copernicus.org In one study, the application of malonate to both uncontaminated and diesel-contaminated soil microcosms resulted in a 4- to 6-fold increase in cumulative soil respiration, indicating a stimulation of heterotrophic microbial activity. copernicus.org
This increased activity is often accompanied by shifts in the microbial community composition. copernicus.org The presence of malonate as a carbon source can select for and promote the growth of microorganisms capable of its utilization. For example, in studies with Pseudomonas aeruginosa, it has been observed that the bacterium can utilize malonate as its sole carbon source. nih.gov This utilization, however, can also influence other bacterial processes, such as quorum sensing, virulence factor production, and biofilm formation. nih.gov
The impact on microbial communities is a critical aspect of the environmental fate of this compound, as it determines the rate of its degradation and its potential to alter the ecological balance of a given habitat.
Potential Environmental Impact from Industrial Applications
This compound and related compounds like diethyl malonate are used in various industrial processes, including the synthesis of barbiturates, artificial flavorings, and vitamins, as well as in industrial cleaning products. wikipedia.orgregulations.gov The release of these compounds into the environment can occur through industrial wastewater discharges and improper disposal.
The environmental impact of these releases is linked to the effects of the compound on local ecosystems. As discussed, the introduction of malonates can stimulate microbial activity, which could be beneficial for bioremediation in some contexts but could also lead to undesirable changes in microbial community structure. copernicus.org
The degradation of this compound will release dibutyl ether and ethanol (B145695) into the environment, in addition to malonic acid. While these alcohols are generally biodegradable, their sudden introduction in high concentrations could have transient toxic effects on some aquatic organisms before they are fully mineralized.
Mechanistic Studies of Malonate Degradation
Mechanistic studies have elucidated the enzymatic and genetic basis for bacterial degradation of malonate. nih.gov The core of this process is the decarboxylation of malonate, which is energetically challenging under physiological conditions without prior activation. nih.gov
Bacteria have evolved sophisticated enzymatic systems to overcome this barrier. The key steps involve:
Activation: Malonate is activated to a thioester, typically malonyl-CoA or malonyl-S-ACP (acyl carrier protein). nih.gov
Decarboxylation: A specific decarboxylase enzyme then acts on the activated malonate, releasing carbon dioxide. nih.gov
The genes responsible for these enzymes are often organized in clusters. For instance, in K. pneumoniae and M. rubra, the mdc and mad gene clusters, respectively, encode the proteins necessary for malonate decarboxylation. nih.gov The study of these genetic systems provides a deeper understanding of how microorganisms have adapted to utilize malonates as a carbon source and offers potential avenues for enhancing the bioremediation of environments contaminated with these compounds.
| Enzyme/Protein Complex | Function | Organism Example | Reference |
|---|---|---|---|
| Malonate Decarboxylase | Catalyzes the decarboxylation of activated malonate. | Malonomonas rubra, Klebsiella pneumoniae | nih.gov |
| Biotin Carrier Protein | Accepts CO2 from malonyl-S-ACP and transfers it to a membrane-bound decarboxylase. | Malonomonas rubra | nih.gov |
| CoA Transferase | Mediates the formation of malonyl-CoA. | Sporomusa malonica, Klebsiella oxytoca, Rhodobacter capsulatus | semanticscholar.org |
Future Research Trajectories and Unresolved Challenges
Development of Sustainable and Biocatalytic Synthesis Routes for Malonates
The industrial synthesis of malonates, including diethyl dibutylmalonate, has traditionally relied on methods that can be resource-intensive and generate hazardous byproducts. A significant challenge and a key area for future research is the development of sustainable and biocatalytic synthesis routes that are more environmentally benign.
Current research has demonstrated the potential of enzymatic and "green" chemistry approaches. For instance, a practical, large-scale synthesis for mono- and di-substituted malonic acid half-esters has been developed using selective monohydrolysis, which utilizes inexpensive and non-hazardous reagents with water as a primary solvent. This approach minimizes the production of hazardous waste, highlighting a promising direction for cleaner malonate synthesis. Furthermore, enzyme-catalyzed methodologies are gaining traction. The use of immobilized Candida antarctica lipase B has been successful in synthesizing linear polyesters from dimethyl malonate under solventless conditions, a feat that is challenging with traditional metal catalysts. openochem.org This enzymatic approach operates at milder temperatures and offers a greener alternative for producing malonate-based polymers. openochem.orgpatsnap.com
Another innovative approach involves photoenzyme-catalyzed reactions. Recent studies have shown that "ene"-reductases can catalyze the cross-coupling of aromatic compounds with diethyl bromomalonate under visible light, initiated by a flavin mononucleotide (FMN) cofactor without the need for a regeneration system. organicchemistrytutor.com This method expands the toolbox for creating complex malonate derivatives through radical-based mechanisms. organicchemistrytutor.com
Despite these advancements, significant challenges remain. The stability of biocatalysts, their potential dependence on expensive cofactors, and complexities in downstream processing are hurdles that need to be overcome for industrial-scale application. youtube.com Future research should focus on:
Enzyme Discovery and Engineering: Identifying or engineering more robust and efficient enzymes for malonate synthesis and derivatization. This includes enzymes that can operate under industrial conditions and exhibit high selectivity for producing complex substituted malonates.
Process Optimization: Developing optimized and scalable biocatalytic processes. This involves designing efficient reactor systems and simplifying purification steps to make these green methods economically competitive. youtube.com
Alternative Feedstocks: Exploring the use of renewable feedstocks for producing malonic acid and its esters through microbial fermentation and synthetic biology. youtube.com Designing novel artificial metabolic pathways in microbes could provide a sustainable alternative to petrochemical-based production. youtube.com
Expanding Biocatalytic Reactions: Broadening the scope of biocatalytic reactions to include the direct dialkylation of malonates, which is the key step in producing compounds like this compound.
Exploration of Novel Reaction Pathways and Derivatizations
While the malonic ester synthesis is a classic and reliable method for producing α-substituted acetic acids and dialkylated malonates like this compound, the exploration of novel reaction pathways and derivatizations remains a fertile ground for research. organicchemistrytutor.com The core of this synthesis involves the deprotonation of the acidic α-carbon, followed by nucleophilic substitution with an alkyl halide. organicchemistrytutor.com For this compound, this process is repeated to introduce two butyl groups. organicchemistrytutor.com
Future research is trending towards more sophisticated and efficient transformations that expand the synthetic utility of malonate compounds. Key areas of exploration include:
Asymmetric Catalysis: Developing enantioselective methods for the synthesis of chiral malonates. Phase-transfer catalysis has shown promise in the α-alkylation of malonate derivatives, producing chiral building blocks with high enantioselectivity. nih.gov Further research into molybdenum-catalyzed asymmetric allylic alkylation could also yield highly enantioenriched 1,4-dicarbonyl compounds from malonate nucleophiles. masterorganicchemistry.com
Michael Additions: Investigating enantioselective Michael-type additions of dialkyl malonates to various acceptors. The use of chiral organocatalysts, such as tertiary amino-thioureas, under high-pressure conditions has enabled the synthesis of chiral alkanesulfonyl fluorides with high yields and enantioselectivities. lookchem.com Expanding the scope of acceptors and catalysts could lead to a wide array of novel, functionalized malonate derivatives.
Photocatalysis and Radical Reactions: As demonstrated by the use of "ene"-reductases, visible-light photocatalysis opens up new avenues for malonate derivatization through radical intermediates. nih.gov Exploring other photocatalytic systems could enable previously inaccessible transformations and the synthesis of complex molecular architectures.
Derivatization of the Ester Groups: While most derivatizations focus on the α-carbon, exploring selective transformations of the ester functionalities could lead to new classes of compounds. For example, selective monohydrolysis yields malonic acid half-oxy-esters (SMAHOs), which are valuable green pronucleophiles for further reactions. wikipedia.orgwikipedia.org
A significant unresolved challenge is the direct and selective functionalization of the alkyl chains on compounds like this compound. Developing methods to introduce new functional groups onto the butyl chains without affecting the core malonate structure would dramatically increase its value as a synthetic intermediate.
| Reaction Type | Description | Potential Application | Reference |
| Asymmetric Allylic Alkylation | Mo-catalyzed reaction of malonate nucleophiles with allylic electrophiles. | Synthesis of enantioenriched 1,4-dicarbonyl compounds. | masterorganicchemistry.com |
| Enantioselective Michael Addition | Organocatalyzed addition of dialkyl malonates to β-arylethenesulfonyl fluorides. | Creation of chiral alkanesulfonyl fluorides. | lookchem.com |
| Phase-Transfer Catalysis | Enantioselective α-alkylation of malonates. | Synthesis of versatile chiral building blocks. | nih.gov |
| Photoenzyme Catalysis | "Ene"-reductase catalyzed coupling of malonate esters with aromatic compounds. | Synthesis of aromatic malonic acid ester compounds. | nih.gov |
Deepening Understanding of Biological Activity and Therapeutic Potential
The biological activities of malonic acid derivatives are an area of growing interest, yet the specific therapeutic potential of this compound remains largely unexplored. Much of the current understanding is extrapolated from related compounds, highlighting a significant knowledge gap and a promising direction for future research.
Studies on related malonates have revealed intriguing biological activities. For example, diethyl butylmalonate (the mono-butylated analog) is a competitive inhibitor of succinate (B1194679) dehydrogenase, an enzyme crucial to the mitochondrial electron transport chain. organicchemistrytutor.com This inhibition leads to anti-inflammatory effects through the reduction of reactive oxygen species (ROS) and demonstrates neuroprotective activity, suggesting potential applications in diseases like Alzheimer's. organicchemistrytutor.com Furthermore, malonic acid derivatives have been investigated for their antioxidant properties, with some newly synthesized compounds showing activity comparable to vitamin E. wikipedia.org In the realm of oncology, certain malonic acid non-nucleoside derivatives have been identified as potent inhibitors of CD73, an enzyme that plays a role in tumor-mediated immune suppression, marking it as a valuable target for cancer immunotherapy. masterorganicchemistry.com
The primary challenge is the lack of specific biological data for this compound itself. Future research should systematically investigate its pharmacological profile, including:
Enzyme Inhibition Assays: Screening this compound against a panel of enzymes, particularly those in metabolic pathways like the Krebs cycle (e.g., succinate dehydrogenase) and those involved in cancer progression (e.g., CD73).
Antioxidant and Anti-inflammatory Studies: Quantifying its ability to scavenge free radicals and modulate inflammatory pathways in various cell models.
Antimicrobial and Cytotoxicity Screening: Evaluating its activity against a broad spectrum of bacteria, fungi, and cancer cell lines to identify potential leads for anti-infective or anticancer agents. patsnap.comnih.gov
Neuroprotective Effects: Investigating its potential to protect neuronal cells from oxidative stress and other forms of damage, building on the findings for diethyl butylmalonate.
A deeper understanding of how the two butyl groups influence lipophilicity, membrane permeability, and interaction with biological targets is crucial. Structure-activity relationship (SAR) studies, comparing this compound with mono-butylated and other dialkylated malonates, would provide valuable insights for designing more potent and selective therapeutic agents.
| Compound Class | Observed Biological Activity | Potential Therapeutic Area | Reference |
| Diethyl Butylmalonate | Succinate Dehydrogenase Inhibition, Anti-inflammatory, Neuroprotective | Alzheimer's Disease, Inflammatory Disorders | organicchemistrytutor.com |
| Malonic Acid Derivatives | Antioxidant Activity | Conditions related to Oxidative Stress | wikipedia.org |
| Malonic Acid Non-nucleoside Derivatives | CD73 Inhibition | Cancer Immunotherapy | masterorganicchemistry.com |
| Diethyl Butylmalonate Derivatives | Peptide Deformylase Inhibition | Antibacterial Agents | patsnap.com |
Advanced Materials Science Applications and Polymer Composite Development
The use of malonate esters as building blocks for polymers and advanced materials is a promising but still developing field of research. This compound, with its two ester functionalities and alkyl chains, has potential as a monomer or additive in polymer synthesis, although specific examples in the literature are limited. Research on related malonates provides a roadmap for future exploration.
Enzyme-catalyzed polycondensation of dimethyl malonate with various diols has been used to create linear polyesters. organicchemistrytutor.comnih.gov These malonate-based polymers have shown potential as effective metal chelators, suggesting applications in environmental remediation for removing heavy metal pollutants from waste streams. organicchemistrytutor.com Additionally, malonate esters have been used to synthesize new poly(subs-vinyl malonate imide) and poly(subs-vinyl malonate amide) polymers. patsnap.comsciepub.com
A significant area for future research is the incorporation of this compound into polymer backbones. The two butyl groups could impart unique properties, such as increased hydrophobicity, flexibility, and a lower glass transition temperature compared to polymers made from unsubstituted malonates. Potential research directions include:
Synthesis of Novel Polyesters and Polyamides: Using this compound as a monomer in polycondensation reactions to create new polymers with tailored thermal and mechanical properties.
Development of Advanced Coatings: Exploring the use of this compound derivatives, such as methylidene malonates, for surface-initiated polymerization. This could lead to the creation of chemically grafted coatings on commodity polymers with enhanced durability and adhesion for high-wear environments. youtube.com
Bio-based and Biodegradable Materials: Leveraging the potential for bio-based production of malonic acid to synthesize fully sustainable polymers from this compound. mdpi.com Its structure may also contribute to the biodegradability of the resulting materials.
Polymer Composites and Additives: Investigating the role of this compound as a plasticizer or compatibilizer in polymer composites. Its derivatives, such as Guerbet acids, are already used in industrial lubricants and cosmetics due to their low irritation and low freezing points, properties that could be beneficial in polymer formulations. wikipedia.org
The primary unresolved challenge is the lack of fundamental research on the polymerization of dialkylated malonates like this compound and the characterization of the resulting materials. Systematic studies are needed to understand how the α,α-disubstitution affects polymerization kinetics and the properties of the final polymer composites.
Refinement of Computational Models for Predictive Chemistry and Biological Interactions
Computational chemistry offers powerful tools to accelerate research and overcome experimental challenges. However, the application of these models specifically to this compound is an area ripe for development. Refining computational models can provide predictive insights into its reactivity, physical properties, and biological interactions, guiding future experimental work.
The malonic ester synthesis, used to produce this compound, is a well-understood and predictable reaction, making it amenable to computational modeling. patsnap.comorganicchemistrytutor.com Theoretical models can help optimize reaction conditions to maximize yield and minimize byproducts. For biological applications, Quantitative Structure-Activity Relationship (QSAR) and molecular docking are essential tools. QSAR models establish a mathematical relationship between the chemical structure and biological activity, allowing for the prediction of a compound's efficacy before it is synthesized. nih.govmdpi.com Molecular docking simulates the interaction between a small molecule and a biological target, such as an enzyme's active site, providing insights into the mechanism of action. masterorganicchemistry.commdpi.com
Future research in this area should focus on:
Developing Specific QSAR Models: Creating QSAR models for dialkyl malonates to predict their biological activities, such as enzyme inhibition or cytotoxicity. This would require generating a substantial experimental dataset on a series of related compounds to train and validate the models.
Molecular Docking Studies: Performing docking simulations of this compound with key biological targets identified from experimental screening (e.g., succinate dehydrogenase, CD73). This would help elucidate its binding mode and guide the design of more potent derivatives.
Reaction Mechanism and Kinetics Modeling: Using quantum chemistry methods, such as Density Functional Theory (DFT), to model the reaction pathways and transition states for both the synthesis and derivatization of this compound. This can help in understanding reaction mechanisms and predicting the feasibility of novel transformations.
Predicting Material Properties: Employing molecular dynamics simulations to predict the properties of polymers and composites containing this compound. These models can provide insights into material characteristics like thermal stability, mechanical strength, and permeability, guiding the design of new materials.
A key challenge is the lack of specific experimental data for this compound to parameterize and validate these computational models. A synergistic approach, where computational predictions guide targeted experiments and experimental results are used to refine the models, will be crucial for advancing our understanding and application of this versatile chemical compound.
Q & A
Q. What are the standard synthetic routes for diethyl dibutylmalonate, and how can its purity be validated post-synthesis?
this compound is typically synthesized via esterification of dibutylmalonic acid with ethanol in the presence of acid catalysts or through alkylation of diethyl malonate with butyl halides under basic conditions . Post-synthesis, purity can be validated using:
- Gas Chromatography (GC) to assess volatile impurities (≥98% purity as per supplier standards) .
- NMR Spectroscopy (¹H/¹³C) to confirm molecular structure, particularly the malonate backbone and butyl/ethyl substituents .
Q. What experimental precautions are critical for handling this compound in laboratory settings?
- Stability : Store at room temperature (RT) away from strong oxidizing agents to prevent decomposition into carbon oxides .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes .
Q. How does the steric hindrance of butyl groups influence this compound's reactivity in nucleophilic substitutions?
The bulky dibutyl groups reduce reactivity in enolate formation compared to unsubstituted diethyl malonate. This necessitates stronger bases (e.g., LDA or NaH) and elevated temperatures to generate enolate intermediates . Kinetic studies using UV-Vis spectroscopy can monitor enolate formation rates under varying conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in asymmetric alkylation or Michael additions?
- Catalyst Screening : Chiral phase-transfer catalysts (e.g., cinchona alkaloids) or organocatalysts can enhance enantioselectivity in alkylation reactions .
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) improve solubility and reaction kinetics. Computational studies (DFT) can model transition states to predict optimal solvents .
Q. What computational tools are suitable for predicting this compound's interactions with biological targets?
Q. How do competing reaction pathways (e.g., hydrolysis vs. alkylation) affect this compound's utility in multistep syntheses?
Hydrolysis of the malonate ester under acidic/basic conditions can lead to diacid byproducts , reducing yields. To mitigate:
- Use anhydrous conditions and controlled pH (≤7) during alkylation .
- Monitor reaction progress via TLC or in situ IR spectroscopy to detect early hydrolysis .
Q. What analytical challenges arise in scaling this compound-based reactions from milligram to gram scales?
- Purification : Column chromatography becomes inefficient; switch to distillation (BP: 150°C at 12 mmHg) or recrystallization from hexane/ethyl acetate .
- Safety : Larger quantities require rigorous control of exothermic reactions (e.g., using jacketed reactors) and adherence to OSHA guidelines for malonate handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
